DDO-02001
Description
Properties
CAS No. |
1186049-49-9 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-benzyl-N-(4-methoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-9-7-18(8-10-19)21-20(23)17-11-13-22(14-12-17)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,21,23) |
InChI Key |
GJFMBUUKNHBDOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of DDO-02001
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-02001 is a novel small molecule identified as a moderately potent inhibitor of the human Kv1.5 potassium channel. The Kv1.5 channel, encoded by the KCNA5 gene, is a key component in the repolarization phase of the cardiac action potential, particularly in the atria. Its inhibition is a promising therapeutic strategy for the management of atrial fibrillation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on Kv1.5 channel activity, the experimental protocols used for its characterization, and the associated signaling pathways. All quantitative data from the primary literature is presented in structured tables, and key concepts are visualized through diagrams generated using the DOT language.
Core Mechanism of Action: Inhibition of the Kv1.5 Potassium Channel
The primary mechanism of action of this compound is the inhibition of the voltage-gated potassium channel Kv1.5. This channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization of the atrial action potential. By blocking the Kv1.5 channel, this compound prolongs the action potential duration (APD) in atrial myocytes. This prolongation of the APD is the basis for its potential anti-arrhythmic effect in conditions such as atrial fibrillation.
This compound was identified as a lead compound from an in-house chemical library screening. It exhibits a moderate inhibitory effect on the Kv1.5 channel with an IC50 value of 17.7 μM.[1] This initial finding prompted the synthesis and evaluation of a series of arylmethylpiperidine derivatives, leading to the discovery of more potent analogs such as DDO-02005 (IC50 = 0.72 μM).[1]
Signaling Pathway
The inhibition of the Kv1.5 channel by this compound directly impacts the electrophysiological signaling in atrial cardiomyocytes. The following diagram illustrates the role of the Kv1.5 channel in the cardiac action potential and the effect of its inhibition.
References
The Pivotal Role of Kv1.5 Potassium Channels: A Technical Guide for Researchers
An In-depth Exploration of the Structure, Function, Regulation, and Therapeutic Potential of the KCNA5 Gene Product
Introduction
The voltage-gated potassium channel Kv1.5, encoded by the KCNA5 gene, is a critical regulator of cellular excitability and function. Predominantly expressed in the human atria, vascular smooth muscle, and various other tissues, Kv1.5 channels play a central role in the repolarization phase of the action potential. Dysregulation of Kv1.5 function is implicated in a range of cardiovascular and neurological disorders, most notably atrial fibrillation, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of Kv1.5 potassium channels, tailored for researchers, scientists, and drug development professionals. We delve into the channel's physiological roles, the signaling pathways that govern its activity, and detailed experimental protocols for its study.
Core Physiological and Pathophysiological Roles
Kv1.5 channels are members of the Shaker-related family of voltage-gated potassium channels. They form tetrameric structures, with each subunit comprising six transmembrane segments (S1-S6), a voltage-sensing domain (S4), and a pore-forming region. The primary function of Kv1.5 is to conduct the ultra-rapidly activating delayed rectifier potassium current (IKur), which is crucial for the early phase of repolarization in atrial cardiomyocytes.[1][2]
Cardiac Function: In the heart, Kv1.5 is predominantly expressed in the atria, with significantly lower expression in the ventricles.[3][4] This atrial-specific expression makes IKur a key determinant of the atrial action potential duration (APD).[1] Shortening of the APD can create a substrate for re-entrant arrhythmias, and indeed, loss-of-function mutations in KCNA5 have been linked to familial atrial fibrillation.[2][5] Conversely, in chronic atrial fibrillation, the expression of Kv1.5 protein is often reduced, contributing to the electrical remodeling that perpetuates the arrhythmia.[3]
Vascular Tone and Metabolism: In vascular smooth muscle cells, Kv1.5 channels contribute to the regulation of membrane potential and, consequently, vascular tone.[6] They play a critical role in coupling myocardial blood flow to cardiac metabolism, ensuring adequate oxygen supply during increased cardiac work.[7]
Neurological and Other Roles: Beyond the cardiovascular system, Kv1.5 channels are expressed in various other tissues, including the brain, and have been implicated in processes such as neuronal excitability and cell proliferation in certain cancers.[8]
Quantitative Data Summary
A compilation of key quantitative parameters for the Kv1.5 channel is presented below for easy reference and comparison.
| Parameter | Value | Cell Type/Condition | Reference |
| Single-Channel Conductance | 11.8 ± 0.6 pS | Mouse cell line (ltk-) | [9] |
| Half-maximal activation (V1/2) | -13.2 ± 3.6 mV | human iPSC-derived atrial cardiomyocytes | [10] |
| -7.0 ± 2.5 mV | Kv1.5-HEK cells | [10] | |
| IC50 of Vernakalant | 13.8 µM | HEK293 cells | [11] |
| IC50 of 4-Aminopyridine (4-AP) | Varies with conditions | Not specified | [2] |
| IC50 of Flecainide | 38.14 ± 1.06 µM | Not specified | [12] |
| Relative Kv1.5 Protein Expression | Atria > Ventricles | Human cardiac tissue | [3] |
| Relative Kv1.5 mRNA Expression | 70% increase in total Kv1 subfamily mRNA in atria vs. ventricles | Rat cardiac tissue | [8] |
Signaling Pathways and Regulation
The function and cell surface expression of Kv1.5 channels are tightly regulated by various signaling pathways, primarily through post-translational modifications such as phosphorylation and ubiquitination.
Protein Kinase C (PKC) Signaling
Activation of Protein Kinase C (PKC) has been shown to downregulate Kv1.5 current. This occurs through a mechanism involving the phosphorylation of the channel, which leads to its monoubiquitination and subsequent endocytic degradation via the lysosomal pathway.[10][13] The N-terminus of the Kv1.5 protein, specifically the threonine residue at position 15, has been identified as a key site for this PKC-mediated regulation.[10][13][14]
References
- 1. Downregulation of Kv1.5 K channels by the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKC and AMPK regulation of Kv1.5 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. PKC and AMPK regulation of Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localization of the Kv1.5 K+ channel protein in explanted cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Requisite Role of Kv1.5 Channels in Coronary Metabolic Dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of potassium channel mRNA expression in atrial and ventricular muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single channel analysis reveals different modes of Kv1.5 gating behavior regulated by changes of external pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
DDO-02001 for Anti-Arrhythmia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02001 is a novel small molecule that has been identified as a moderately potent inhibitor of the Kv1.5 potassium channel. The Kv1.5 channel, encoded by the KCNA5 gene, is a key regulator of cardiac action potential repolarization, particularly in the atria. Its atrial-specific expression makes it a promising therapeutic target for the treatment of atrial fibrillation (AF), the most common sustained cardiac arrhythmia. This technical guide provides a comprehensive overview of the available data on this compound and its potential application in anti-arrhythmia research. Due to the limited publicly available data specifically for this compound, this guide also incorporates information on its more potent derivative, DDO-02005, to provide a broader context for its mechanism of action and therapeutic potential.
Core Compound Data: this compound and Key Derivative
A summary of the key quantitative data for this compound and its more potent analog, DDO-02005, is presented below. This allows for a direct comparison of their in vitro potency.
| Compound | Target | Assay | IC50 | Source |
| This compound | Kv1.5 Potassium Channel | Whole-Cell Patch Clamp | 17.7 μM | [1] |
| DDO-02005 | Kv1.5 Potassium Channel | Whole-Cell Patch Clamp | 0.72 μM | [1] |
Mechanism of Action: Targeting the Kv1.5 Potassium Channel
This compound exerts its anti-arrhythmic potential primarily through the inhibition of the Kv1.5 potassium channel. In atrial cardiomyocytes, the outward potassium current (IKur) mediated by Kv1.5 channels plays a crucial role in the repolarization phase of the action potential. By blocking these channels, this compound is expected to prolong the action potential duration (APD) in the atria. This prolongation of the APD can help to terminate and prevent re-entrant arrhythmias, which are the underlying mechanism for many forms of atrial fibrillation.
The atrial-selective nature of the Kv1.5 channel is a key advantage. Significant inhibition of potassium channels in the ventricles can lead to a prolonged QT interval, which is associated with an increased risk of life-threatening ventricular arrhythmias. By selectively targeting a channel predominantly expressed in the atria, this compound and its derivatives aim to provide anti-arrhythmic efficacy with a reduced risk of ventricular pro-arrhythmia.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following protocols are based on established methodologies for the evaluation of Kv1.5 inhibitors and anti-arrhythmic compounds.
In Vitro Kv1.5 Inhibition Assay (Whole-Cell Patch Clamp)
This protocol describes a standard method for assessing the inhibitory activity of a compound on the Kv1.5 potassium channel expressed in a mammalian cell line.
1. Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293 or CHO cells) is cultured under standard conditions (37°C, 5% CO2).
-
Cells are transiently or stably transfected with a plasmid encoding the human Kv1.5 channel (hKCNA5).
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.
-
The extracellular solution (bath solution) is continuously perfused.
3. Solutions:
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
4. Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
Kv1.5 currents are elicited by depolarizing voltage steps to +60 mV for 500 ms, followed by a repolarizing step to -40 mV.
-
The pulse frequency is typically 0.1 Hz.
5. Data Analysis:
-
The peak outward current at +60 mV is measured before and after the application of this compound at various concentrations.
-
The concentration-response curve is fitted with a Hill equation to determine the IC50 value.
In Vivo Model of Aconitine-Induced Arrhythmia in Rats
This protocol, used to evaluate the derivative DDO-02005, is a common model for assessing the general anti-arrhythmic activity of a compound.
1. Animal Preparation:
-
Male Sprague-Dawley rats are used.
-
Rats are anesthetized, and the femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.
-
A standard limb lead II electrocardiogram (ECG) is recorded continuously.
2. Arrhythmia Induction:
-
A continuous intravenous infusion of aconitine is administered to induce arrhythmias.
3. Drug Administration:
-
This compound (or a derivative like DDO-02005) is administered intravenously as a bolus or infusion prior to or after the onset of arrhythmia.
4. Endpoint Measurement:
-
The primary endpoints are the dose of aconitine required to induce ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
The ability of the test compound to prevent or terminate these arrhythmias is assessed.
Preclinical Efficacy
While specific in vivo efficacy data for this compound in arrhythmia models has not been published, studies on its more potent derivative, DDO-02005, provide promising initial results. In a rat model of aconitine-induced arrhythmia, DDO-02005 demonstrated a dose-dependent protective effect, suggesting that compounds from this chemical series possess in vivo anti-arrhythmic activity.
Future Directions
The initial characterization of this compound as a Kv1.5 inhibitor provides a solid foundation for further investigation into its anti-arrhythmic potential. Future research should focus on:
-
Comprehensive Electrophysiological Profiling: Detailed studies are needed to quantify the effects of this compound on atrial action potential duration and its selectivity against a panel of other cardiac ion channels, including hERG, Nav1.5, and Cav1.2.
-
In Vivo Efficacy Studies: Evaluation of this compound in various preclinical models of atrial fibrillation is crucial to establish its in vivo efficacy and therapeutic window.
-
Pharmacokinetic and Toxicological Assessment: A thorough evaluation of the pharmacokinetic properties and potential off-target toxicities of this compound is necessary for its further development as a therapeutic agent.
Conclusion
This compound is a promising lead compound for the development of novel anti-arrhythmic drugs targeting the Kv1.5 potassium channel. Its moderate potency and the demonstrated in vivo efficacy of its more potent derivative, DDO-02005, warrant further investigation. The technical information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds for the treatment of atrial fibrillation.
References
The Discovery and Synthesis of DDO-02001: A Kv1.5 Potassium Channel Inhibitor for Atrial Fibrillation Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DDO-02001 is a novel arylmethylpiperidine derivative identified as a moderately potent inhibitor of the Kv1.5 potassium channel, a key ion channel involved in the repolarization of the cardiac action potential, particularly in the atria. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its analogs. Detailed experimental protocols for its synthesis and electrophysiological characterization are presented, alongside a quantitative summary of its inhibitory activity. Furthermore, the underlying mechanism of action is visualized through a signaling pathway diagram, offering a complete resource for researchers in the field of cardiovascular drug discovery.
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia and a major cause of stroke and heart failure. The Kv1.5 potassium channel, which conducts the ultra-rapid delayed rectifier potassium current (IKur), is predominantly expressed in the atria compared to the ventricles. This atrial-selective expression makes it an attractive therapeutic target for the development of anti-arrhythmic drugs with a reduced risk of ventricular pro-arrhythmias. This compound emerged from the screening of an in-house compound library as a promising lead compound for the development of novel Kv1.5 inhibitors.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of an amide bond followed by N-alkylation. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-1-(phenylmethyl)piperidine-4-carboxamide (this compound)
Step 1: Synthesis of tert-butyl 4-((4-methoxyphenyl)carbamoyl)piperidine-1-carboxylate
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in anhydrous tetrahydrofuran (THF), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred at room temperature, followed by the addition of 4-methoxyaniline. The reaction is stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the product.
Step 2: Synthesis of N-(4-methoxyphenyl)piperidine-4-carboxamide
The product from Step 1 is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction mixture is stirred at room temperature for 2 hours. The solvent is then evaporated, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the desired intermediate.
Step 3: Synthesis of N-(4-methoxyphenyl)-1-(phenylmethyl)piperidine-4-carboxamide (this compound)
To a solution of the intermediate from Step 2 in acetonitrile, potassium carbonate (K2CO3) and benzyl bromide are added. The mixture is heated to 80°C and refluxed for 4 hours. After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to afford this compound.
Synthesis Workflow
Biological Activity and Mechanism of Action
This compound was evaluated for its inhibitory activity against the human Kv1.5 potassium channel. The primary assay used for this characterization was the whole-cell patch-clamp technique on a stable cell line expressing the channel.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Kv1.5 channel (hKv1.5) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.
Electrophysiological Recordings:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution containing (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES (pH adjusted to 7.4 with NaOH).
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 130 K-aspartate, 10 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Whole-cell recordings are performed using a patch-clamp amplifier. After establishing the whole-cell configuration, cells are held at a holding potential of -80 mV.
-
Kv1.5 currents are elicited by a series of depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -40 mV.
-
The inhibitory effect of this compound is determined by applying the compound at various concentrations to the external solution and measuring the reduction in the peak outward current. The concentration-response curve is fitted to the Hill equation to determine the IC50 value.
Quantitative Data
The inhibitory potency of this compound and its more potent analog, DDO-02005, against the Kv1.5 channel is summarized in the table below.
| Compound ID | Structure | IC50 (µM)[1] |
| This compound | Arylmethylpiperidine | 17.7 |
| DDO-02005 | Arylmethylpiperidine | 0.72 |
Mechanism of Action: Role of Kv1.5 in Atrial Action Potential
The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the early phase of repolarization (Phase 1 and 2) of the atrial action potential. By inhibiting this channel, this compound prolongs the action potential duration (APD) in atrial myocytes. This effect is believed to be the basis for its potential anti-arrhythmic properties in the context of atrial fibrillation.
Atrial Action Potential and this compound's Target
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the Kv1.5 potassium channel in cardiac electrophysiology. The synthetic route is well-defined, and its biological activity can be reliably characterized using standard electrophysiological techniques. While this compound itself is a moderately potent inhibitor, its scaffold has proven to be a viable starting point for the development of more potent analogs, such as DDO-02005, for the potential treatment of atrial fibrillation. This guide provides the essential technical details to aid researchers in the synthesis, evaluation, and further development of this class of compounds.
References
DDO-02001: A Technical Overview of a Novel Kv1.5 Potassium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02001 is an arylmethylpiperidine derivative that has been identified as a moderately potent blocker of the Kv1.5 potassium channel.[1][2] The Kv1.5 channel, encoded by the KCNA5 gene, is a voltage-gated potassium channel that conducts the ultra-rapid delayed rectifier potassium current (IKur).[1] This current plays a crucial role in the repolarization of the cardiac action potential, particularly in the atria.[1] Due to its atrial-specific expression, the Kv1.5 channel is a promising therapeutic target for the treatment of atrial fibrillation (AF), as its inhibition can prolong the atrial effective refractory period without significantly affecting ventricular electrophysiology.[1] this compound has served as a lead compound in the development of more potent Kv1.5 inhibitors for potential antiarrhythmic applications.[1]
Quantitative Data
The inhibitory potency of this compound on the Kv1.5 potassium channel has been quantified using electrophysiological methods. The key quantitative data is summarized in the table below.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | Kv1.5 Potassium Channel | Whole-Cell Patch Clamp | Not Specified | 17.7 µM | Zhao L, et al. 2022[1][2] |
Experimental Protocols
The following is a detailed description of the whole-cell patch-clamp methodology typically employed for the electrophysiological evaluation of Kv1.5 channel inhibitors like this compound. While the original study on this compound did not provide exhaustive details, this protocol is based on established standards for assessing Kv1.5 channel pharmacology.
Cell Culture and Transfection
HEK293 (Human Embryonic Kidney 293) cells are commonly used for the heterologous expression of ion channels.[3] These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For electrophysiological recordings, cells are transiently or stably transfected with a plasmid encoding the human Kv1.5 channel alpha subunit (KCNA5).
Electrophysiological Recordings
Whole-cell patch-clamp recordings are performed at room temperature (22-25°C) using an patch-clamp amplifier.[1]
Solutions:
-
Extracellular Solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 Dextrose. The pH is adjusted to 7.4 with NaOH.[4]
-
Intracellular (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 10 HEPES, 1.5 MgATP. The pH is adjusted to 7.3 with KOH.[4]
Recording Procedure:
-
Borosilicate glass pipettes are pulled to a resistance of 4-6 MΩ when filled with the intracellular solution.[1]
-
A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.[1]
-
The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.[1]
-
Series resistance is compensated to minimize voltage errors.[1]
-
Cells are held at a holding potential of -80 mV.
-
Kv1.5 currents are elicited by a series of depolarizing voltage steps. A typical protocol to determine the current-voltage (I-V) relationship involves stepping the membrane potential from -80 mV to +60 mV in 10 mV increments for 400-500 ms, followed by a repolarizing step to -40 mV to record tail currents.
Data Analysis for IC50 Determination
To determine the half-maximal inhibitory concentration (IC50), the following steps are taken:
-
Control Kv1.5 currents are recorded in the absence of the test compound.
-
The cells are then perfused with various concentrations of this compound.
-
The peak outward current at a specific depolarizing voltage (e.g., +40 mV) is measured before and after drug application.
-
The percentage of current inhibition is calculated for each concentration.
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway of Kv1.5 Inhibition
The following diagram illustrates the role of the Kv1.5 channel in atrial action potential repolarization and the mechanism of its blockade by an inhibitor like this compound.
References
- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Inhibitory effects of hesperetin on Kv1.5 potassium channels stably expressed in HEK 293 cells and ultra-rapid delayed rectifier K(+) current in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.report [fda.report]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Initial Efficacy Studies of DDO-02001, a Novel Kv1.5 Potassium Channel Inhibitor
This technical guide provides a comprehensive overview of the initial efficacy studies of this compound, a moderately potent inhibitor of the Kv1.5 potassium channel. This compound was identified as a lead compound in the development of novel anti-arrhythmic agents, specifically for the treatment of atrial fibrillation.[1][2] This document details the mechanism of action, experimental protocols, and key efficacy data, including the development of a more potent analog, DDO-02005.
Core Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[1] This channel is responsible for the ultra-rapidly activating delayed rectifier potassium current (IKur), a crucial component in the repolarization of the atrial action potential.[3][4] By blocking the Kv1.5 channel, this compound and its derivatives can prolong the action potential duration in the atrium, a key mechanism for managing atrial fibrillation.[5]
Quantitative Data Summary
The inhibitory activity of this compound and its more potent derivative, DDO-02005, against the Kv1.5 potassium channel was quantified by determining their half-maximal inhibitory concentration (IC50) values.
| Compound | IC50 (μM) | Target |
| This compound | 17.7 | Kv1.5 Potassium Channel[1][6] |
| DDO-02005 | 0.72 | Kv1.5 Potassium Channel[1][2][7] |
Experimental Protocols
In Vitro Kv1.5 Inhibition Assay
The inhibitory activity of this compound and its analogs on the Kv1.5 channel was assessed using a whole-cell patch-clamp technique on a stable cell line expressing the human Kv1.5 channel.
Methodology:
-
Cell Culture: A stable cell line expressing the human Kv1.5 channel was cultured and prepared for electrophysiological recording.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings were performed to measure the IKur current mediated by the Kv1.5 channels.
-
Compound Application: this compound and its derivatives were applied at various concentrations to determine their effect on the IKur current.
-
Data Analysis: The reduction in current amplitude was measured at each compound concentration to calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the channel activity.
In Vivo Models of Arrhythmia
The anti-arrhythmic efficacy of the optimized lead compound, DDO-02005, was evaluated in established rat models of arrhythmia.
1. Aconitine-Induced Arrhythmia Model:
-
Objective: To assess the ability of the compound to protect against arrhythmia induced by aconitine.
-
Procedure:
-
Rats were administered with DDO-02005 at varying doses (0.1, 1, 3, 9 mg/kg) via intravenous injection.[7][8]
-
Following compound administration, arrhythmia was induced by a continuous infusion of aconitine.
-
The onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation were monitored and recorded.
-
-
Endpoint: The protective effect was quantified by the delay in the onset of arrhythmias compared to a control group.
2. CaCl2-ACh-Induced Atrial Fibrillation Model:
-
Objective: To evaluate the effectiveness of the compound in a model of atrial fibrillation.
-
Procedure:
-
Anesthetized rats were pre-treated with DDO-02005.
-
Atrial fibrillation was induced by the administration of acetylcholine (ACh) and calcium chloride (CaCl2).
-
Electrocardiograms (ECG) were continuously monitored to detect the occurrence and duration of atrial fibrillation.
-
-
Endpoint: The efficacy of DDO-02005 was determined by its ability to prevent the induction of or reduce the duration of atrial fibrillation episodes.[1][7]
Visualizations
Signaling Pathway of Kv1.5 Inhibition
Caption: Inhibition of Kv1.5 by this compound prolongs atrial repolarization.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the anti-arrhythmic effects of DDO-02005.
References
- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DDO-02005 I CAS#: 1186049-44-4 I Kv1.5 potassium channel inhibitor I InvivoChem [invivochem.com]
An In-depth Technical Guide to DDO-02001: A Kv1.5 Potassium Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of DDO-02001, a moderately potent inhibitor of the Kv1.5 potassium channel. The information presented is intended for researchers, scientists, and professionals involved in drug development, particularly in the field of anti-arrhythmic therapies.
Core Chemical and Physical Properties
This compound is a synthetic small molecule belonging to the arylmethylpiperidine class of compounds. It has been identified as an inhibitor of the voltage-gated potassium channel Kv1.5, which plays a crucial role in the repolarization of the cardiac action potential, particularly in the atria.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(4-methoxyphenyl)-1-(phenylmethyl)piperidine-4-carboxamide | - |
| Molecular Formula | C20H24N2O2 | [2] |
| Molecular Weight | 324.42 g/mol | [2] |
| CAS Number | 1186049-49-9 | [3] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO and ethanol | - |
| Storage | Store at -20°C for long-term stability | [3] |
Biological Activity and Mechanism of Action
This compound exhibits its biological effect through the inhibition of the Kv1.5 potassium channel. The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur) in human atrial myocytes.[4] By blocking this channel, this compound prolongs the action potential duration in the atria, a mechanism that is of therapeutic interest for the treatment of atrial fibrillation.[1][4]
Table 2: Biological Activity of this compound
| Parameter | Value | Description | Source |
| Target | Kv1.5 Potassium Channel | Voltage-gated potassium channel encoded by the KCNA5 gene. | [1] |
| IC50 | 17.7 μM | The half maximal inhibitory concentration against the Kv1.5 channel. | [1][3] |
| Therapeutic Potential | Anti-arrhythmia | Specifically for the research of atrial fibrillation. | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, as outlined in the work by Zhao et al. (2022). The general synthetic scheme is depicted below.
Caption: Synthetic pathway for this compound.
Detailed Protocol:
-
Amide Coupling: To a solution of 1-benzyl-4-piperidinecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred at room temperature for 30 minutes.
-
Addition of Amine: 4-Methoxyaniline (1.1 eq) is then added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Whole-Cell Patch-Clamp Electrophysiology
The inhibitory effect of this compound on the Kv1.5 channel was determined using the whole-cell patch-clamp technique on a cell line stably expressing the human Kv1.5 channel (hKv1.5).
Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hKv1.5 channel are used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
Electrophysiological Recording:
-
Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
To elicit Kv1.5 currents, depolarizing voltage steps are applied from -60 mV to +60 mV in 10 mV increments for a duration of 500 ms.
-
The current recordings are made at room temperature.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
The peak outward current at a specific voltage (e.g., +40 mV) is measured before and after the application of this compound at various concentrations.
-
The concentration-response curve is fitted to the Hill equation to determine the IC50 value.
-
References
DDO-02001: An In-Depth Technical Guide on its Effects on the Cardiac Action Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-02001 is a molecule identified as a moderately potent inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel critical to the repolarization phase of the cardiac action potential, particularly in the atria. This technical guide synthesizes the available information on this compound, its molecular target, and its putative effects on cardiac electrophysiology. Due to the limited publicly available data directly characterizing the effects of this compound on the cardiac action potential, this guide also incorporates data from its more potent analog, DDO-02005, to infer potential mechanisms of action. The primary focus is on the role of Kv1.5 inhibition in modulating the atrial action potential, a key strategy in the research of novel anti-arrhythmic drugs for atrial fibrillation.
Introduction to this compound and its Molecular Target
This compound is a chemical compound that has been characterized as an inhibitor of the Kv1.5 potassium channel.[1] The Kv1.5 channel, encoded by the KCNA5 gene, is the molecular basis for the ultra-rapid delayed rectifier potassium current (IKur).[2][3] This current plays a significant role in the repolarization of the atrial action potential, making Kv1.5 a promising target for the development of atrial-selective anti-arrhythmic drugs.[2][4] The inhibition of IKur is expected to prolong the action potential duration (APD) and the effective refractory period (ERP) in atrial myocytes, which is a potential mechanism for terminating and preventing atrial fibrillation.[4]
The Cardiac Action Potential and the Role of Kv1.5
The cardiac action potential is a complex interplay of ion currents that orchestrates the heart's contraction. In atrial myocytes, the action potential is characterized by several phases:
-
Phase 0 (Rapid Depolarization): Primarily driven by the influx of sodium ions (Na+) through fast sodium channels.
-
Phase 1 (Early Repolarization): A brief repolarization phase mediated by the transient outward potassium current (Ito).
-
Phase 2 (Plateau): A sustained depolarization due to a balance between the inward calcium current (ICa,L) and outward potassium currents.
-
Phase 3 (Repolarization): The return to the resting membrane potential, driven by the activation of delayed rectifier potassium currents, including IKur (Kv1.5), IKr (hERG), and IKs.
-
Phase 4 (Resting Potential): The stable, negative membrane potential maintained by the inward rectifier potassium current (IK1).
The IKur current, carried by Kv1.5 channels, is predominantly expressed in the atria compared to the ventricles.[2] This atrial-specific expression makes Kv1.5 an attractive target for developing drugs that can selectively modulate atrial electrophysiology without affecting ventricular function, potentially reducing the risk of pro-arrhythmic side effects.
Quantitative Data on this compound and Analogs
Direct quantitative data on the effects of this compound on cardiac action potential parameters are not extensively available in the public domain. However, information on its inhibitory concentration and data from a more potent structural analog, DDO-02005, provide valuable insights.
| Compound | Target | IC50 | Reported Effects | Reference |
| This compound | Kv1.5 Potassium Channel | 17.7 μM | Moderately potent inhibitor. Investigated for anti-arrhythmic properties. | [1] |
| DDO-02005 | Kv1.5 Potassium Channel | 0.72 μM | Potent inhibitor. In a rat model of atrial fibrillation, it significantly shortened the duration of AF and increased the atrial effective refractory period (AERP). | [4][5] |
Note: The effects of DDO-02005 on AERP suggest a prolongation of the atrial action potential, a mechanism that is likely shared by this compound, albeit with lower potency.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the Kv1.5 potassium channel. This inhibition is expected to reduce the outward IKur current during the repolarization phase of the atrial action potential. A reduction in this repolarizing current leads to a prolongation of the action potential duration.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not publicly available. However, a standard methodology for assessing the inhibitory effect of a compound on Kv1.5 channels using whole-cell patch-clamp electrophysiology is described below.
Whole-Cell Patch-Clamp Electrophysiology for Kv1.5 Current Measurement
This protocol is a generalized procedure for recording IKur from isolated atrial myocytes or a stable cell line expressing human Kv1.5 channels.
Cell Preparation:
-
Isolation of Atrial Myocytes: Primary atrial cardiomyocytes can be isolated from animal hearts (e.g., rabbit, mouse) by enzymatic digestion using a Langendorff perfusion system.
-
Cell Culture: Alternatively, a stable cell line (e.g., HEK293 or CHO cells) heterologously expressing the human KCNA5 gene can be used. Cells are cultured under standard conditions (37°C, 5% CO2) in appropriate media.
Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Patch-Clamp Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Recording Procedure:
-
Establish a whole-cell configuration on an isolated myocyte or cultured cell.
-
Hold the membrane potential at -80 mV.
-
To elicit IKur, apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for a duration of 500 ms.
-
Apply this compound at various concentrations to the external solution and record the resulting inhibition of the peak outward current.
-
-
Data Analysis:
-
Measure the peak outward current at each voltage step before and after drug application.
-
Construct a concentration-response curve to determine the IC50 value of this compound.
-
Anticipated Effects on Cardiac Action Potential
Based on its inhibitory action on Kv1.5, the following effects of this compound on the atrial cardiac action potential can be anticipated, although direct experimental evidence is lacking:
-
Phase 3 Repolarization: this compound is expected to slow the rate of phase 3 repolarization by reducing the IKur current.
-
Action Potential Duration (APD): A prolongation of the APD, particularly APD50 and APD90, is the most likely consequence of Kv1.5 inhibition.
-
Effective Refractory Period (ERP): An increase in the ERP would be a direct result of APD prolongation, contributing to its anti-arrhythmic potential.
-
Phase 0 and Resting Potential: this compound is not expected to have a direct effect on the Vmax of phase 0 or the resting membrane potential, as these are primarily determined by Na+ and IK1 currents, respectively.
Selectivity Profile
The selectivity of this compound against other cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) is a critical determinant of its safety profile.[6] Off-target inhibition of these channels can lead to adverse cardiac events. For instance, inhibition of the hERG channel (IKr) can lead to QT prolongation and an increased risk of Torsades de Pointes. Unfortunately, there is no publicly available data on the selectivity profile of this compound. Further investigation is required to assess its potential for off-target effects.
Conclusion and Future Directions
This compound is a moderately potent inhibitor of the Kv1.5 potassium channel, a validated target for the treatment of atrial fibrillation. While its direct effects on the cardiac action potential have not been extensively documented, its mechanism of action suggests a prolongation of the atrial action potential duration and effective refractory period. The development of more potent analogs like DDO-02005 supports the therapeutic potential of this chemical scaffold.
For a comprehensive understanding of this compound's electrophysiological profile, future research should focus on:
-
Quantitative analysis of its effects on the different phases of the atrial action potential in isolated human cardiomyocytes.
-
A thorough assessment of its selectivity against a panel of key cardiac ion channels to determine its safety profile.
-
In vivo studies to confirm its anti-arrhythmic efficacy and assess its pharmacokinetic and pharmacodynamic properties.
Such studies are essential to validate this compound as a potential clinical candidate for the management of atrial fibrillation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for DDO-02001 in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DDO-02001, a moderately potent Kv1.5 potassium channel inhibitor, in patch clamp electrophysiology experiments. The protocols outlined below are designed for studying the effects of this compound on Kv1.5 channels, which are a key target in atrial fibrillation research.
Introduction to this compound
This compound is an inhibitor of the Kv1.5 potassium channel, encoded by the KCNA5 gene. The Kv1.5 channel is a voltage-gated potassium channel that plays a crucial role in the repolarization of the cardiac action potential, particularly in the human atria. Inhibition of this channel is a promising therapeutic strategy for the treatment of atrial fibrillation. This compound has been reported to block Kv1.5 channels with an IC50 value of 17.7 μM.
Key Applications
-
Investigation of the mechanism of Kv1.5 channel inhibition.
-
Screening for and characterizing novel Kv1.5 inhibitors.
-
Studying the role of Kv1.5 in cardiac electrophysiology.
-
Assessing the potential anti-arrhythmic properties of compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Channel | Reference |
| IC50 | 17.7 µM | Kv1.5 | [1] |
Experimental Protocols
Cell Culture and Preparation
For studying the effects of this compound, it is recommended to use a mammalian cell line stably expressing the human Kv1.5 channel. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for this purpose.[1][2]
Materials:
-
CHO or HEK293 cells stably expressing human Kv1.5
-
F-12 (HAM) medium (for CHO cells) or DMEM (for HEK293 cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Hygromycin B (or other selection antibiotic)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Sterile culture flasks and dishes
Protocol:
-
Culture the Kv1.5-expressing cells in the appropriate medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and the selection antibiotic at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
For electrophysiological recordings, seed the cells onto glass coverslips in 35 mm sterile culture dishes and allow them to adhere and grow for 24-48 hours.
Solutions for Patch Clamp Recording
The following solutions are recommended for whole-cell patch clamp recordings of Kv1.5 currents.
| Solution Type | Component | Concentration (mM) |
| Extracellular (Bath) Solution | NaCl | 137 |
| KCl | 4 | |
| CaCl₂ | 1.8 | |
| MgCl₂ | 1 | |
| D-glucose | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular (Pipette) Solution | KCl | 130 |
| MgCl₂ | 1 | |
| MgATP | 5 | |
| HEPES | 10 | |
| EGTA | 5 | |
| pH adjusted to 7.2 with KOH |
Reference for solutions:[3]
This compound Compound Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Extracellular solution
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution into the extracellular solution to the desired final concentrations.
-
Ensure the final DMSO concentration in the recording chamber does not exceed 0.1% to avoid solvent effects on the ion channels.
Whole-Cell Patch Clamp Recording Protocol
Equipment:
-
Patch clamp amplifier and digitizer
-
Microscope
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries
-
Microelectrode puller
Protocol:
-
Pull glass microelectrodes from borosilicate capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Place a coverslip with the Kv1.5-expressing cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fill a microelectrode with the intracellular solution and mount it on the micromanipulator.
-
Approach a cell with the microelectrode tip while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage clamp protocol.
Voltage Clamp Protocol for Kv1.5 Current Elicitation
To measure Kv1.5 currents, a depolarizing voltage step protocol is used.
Protocol:
-
Hold the membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps from -50 mV to +50 mV in 10 mV increments. The duration of each step should be sufficient to allow for full channel activation (e.g., 300 ms).
-
Following the depolarizing step, apply a repolarizing step to -40 mV to measure tail currents.
-
The interval between pulses should be long enough to allow for complete recovery from inactivation (e.g., 10-20 seconds).[2]
This compound Application and Data Acquisition
-
After obtaining a stable baseline recording of Kv1.5 currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound to equilibrate and the current inhibition to reach a steady state.
-
Record the Kv1.5 currents in the presence of this compound using the same voltage clamp protocol.
-
To determine the IC50, apply a range of this compound concentrations to different cells and measure the percentage of current inhibition at a specific voltage (e.g., +40 mV).
Data Analysis
-
Measure the peak outward current amplitude at each depolarizing voltage step.
-
Calculate the percentage of current inhibition by this compound using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100 Where I_drug is the current in the presence of this compound and I_control is the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for patch clamp analysis of this compound.
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols: DDO-02001 in Atrial Fibrillation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by chaotic and rapid electrical activity in the atria, leading to an increased risk of stroke and heart failure. One promising therapeutic target for the management of AF is the ultra-rapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria and is mediated by the Kv1.5 potassium channel. Selective blockade of Kv1.5 is hypothesized to prolong the atrial action potential duration (APD) and effective refractory period (ERP), thereby terminating and preventing re-entrant arrhythmias in the atria with minimal effects on ventricular electrophysiology.
DDO-02001 is a research compound identified as a moderately potent inhibitor of the Kv1.5 potassium channel.[1][2] It serves as a valuable pharmacological tool for investigating the role of IKur in the pathophysiology of atrial fibrillation. This document provides detailed application notes and protocols for the use of this compound in preclinical atrial fibrillation models.
Mechanism of Action
This compound selectively inhibits the Kv1.5 potassium channel, which is responsible for the IKur current in atrial cardiomyocytes.[1][3] By blocking this channel, this compound delays the repolarization phase of the atrial action potential, leading to a prolongation of the APD and an increase in the ERP. This electrophysiological effect is believed to be the primary mechanism by which this compound exerts its anti-arrhythmic effects in the context of atrial fibrillation. The atrial-specific expression of Kv1.5 suggests that this compound may have a favorable safety profile with a lower risk of pro-arrhythmic effects in the ventricles compared to non-selective potassium channel blockers.
Figure 1: Mechanism of action of this compound in atrial cardiomyocytes.
Quantitative Data
While extensive quantitative data for this compound in atrial fibrillation models are not widely published, the available information and data from its more potent derivative, DDO-02005, provide valuable insights.
| Parameter | Compound | Value | Species/Model | Reference |
| IC50 (Kv1.5 Inhibition) | This compound | 17.7 µM | Not specified | [1][3] |
| IC50 (Kv1.5 Inhibition) | DDO-02005 | 0.72 µM | Not specified | [3][4] |
| In vivo Efficacy | DDO-02005 | Anti-fibrillation effect | CaCl2-ACh induced AF rat model | [3][4] |
Experimental Protocols
The following protocols are representative methodologies for evaluating the effects of this compound in preclinical atrial fibrillation models. These are based on established techniques for studying Kv1.5 inhibitors.
In Vitro Electrophysiology: Patch-Clamp on Atrial Cardiomyocytes
Objective: To determine the inhibitory effect of this compound on the IKur current and its impact on the action potential of isolated atrial cardiomyocytes.
Materials:
-
Isolated atrial cardiomyocytes (e.g., from human, canine, or rabbit)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipette fabrication
-
External and internal pipette solutions
-
This compound stock solution (in DMSO) and final dilutions in external solution
Protocol:
-
Cell Preparation: Isolate atrial cardiomyocytes using established enzymatic digestion protocols.
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Use appropriate voltage-clamp protocols to elicit and isolate the IKur current. A typical protocol involves a depolarizing pulse to +50 mV from a holding potential of -80 mV.
-
Apply this compound at various concentrations (e.g., 0.1, 1, 10, 30, 100 µM) to the external solution and record the steady-state block of IKur.
-
-
Action Potential Recording:
-
In current-clamp mode, record action potentials at a baseline pacing frequency (e.g., 1 Hz).
-
Perfuse the cells with different concentrations of this compound and measure changes in action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
-
Data Analysis:
-
Calculate the percentage of IKur block at each concentration of this compound and fit the data to a Hill equation to determine the IC50 value.
-
Compare APD50 and APD90 values before and after drug application to assess the effect on repolarization.
-
Figure 2: In vitro patch-clamp experimental workflow.
In Vivo Atrial Fibrillation Model: Acetylcholine/Calcium Chloride (ACh/CaCl2) Induced AF in Rats
Objective: To evaluate the efficacy of this compound in terminating or preventing chemically-induced atrial fibrillation in an in vivo rodent model.
Materials:
-
Sprague-Dawley rats
-
Anesthetics (e.g., pentobarbital sodium)
-
ECG recording system with needle electrodes
-
Infusion pumps
-
Acetylcholine (ACh) solution
-
Calcium chloride (CaCl2) solution
-
This compound solution for intravenous administration
Protocol:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable body temperature.
-
Insert needle electrodes for continuous ECG monitoring (Lead II).
-
Cannulate the jugular vein for intravenous drug and chemical administration.
-
-
AF Induction:
-
Administer a continuous infusion of ACh.
-
After a stabilization period, administer a bolus of CaCl2 to induce AF.
-
Confirm the onset of AF by the absence of P waves and an irregular R-R interval on the ECG.
-
-
Therapeutic Intervention:
-
Once sustained AF (>1 minute) is established, administer this compound intravenously as a bolus or infusion.
-
Monitor the ECG for termination of AF and restoration of sinus rhythm.
-
-
Prophylactic Intervention:
-
In a separate cohort of animals, administer this compound prior to the induction of AF.
-
Attempt to induce AF using the ACh/CaCl2 protocol and determine if this compound prevents the onset of arrhythmia.
-
-
Data Analysis:
-
Measure the duration of AF in control and this compound-treated groups.
-
Calculate the percentage of animals in which AF was terminated or prevented.
-
Analyze changes in heart rate and other ECG parameters.
-
Figure 3: In vivo ACh/CaCl2-induced AF model workflow.
Safety and Selectivity
A key aspect of developing novel anti-arrhythmic drugs for atrial fibrillation is ensuring atrial selectivity to minimize the risk of ventricular pro-arrhythmia. While specific safety data for this compound is limited, its mechanism of action targeting the atrial-predominant Kv1.5 channel is suggestive of a potentially favorable cardiac safety profile. The more potent analog, DDO-02005, has shown a better safety profile than the broad-spectrum anti-arrhythmic agent Azimilide in preliminary studies.[3]
Future studies with this compound should include assessments of its effects on ventricular electrophysiology, such as measuring the QT interval on the ECG and evaluating its effects on other cardiac ion channels (e.g., hERG) to fully characterize its safety and selectivity profile.
Conclusion
This compound is a valuable research tool for investigating the role of the Kv1.5 potassium channel in atrial fibrillation. As a moderately potent IKur inhibitor, it can be utilized in a variety of in vitro and in vivo models to elucidate the electrophysiological mechanisms underlying AF and to explore the therapeutic potential of atrial-selective anti-arrhythmic agents. The protocols outlined in this document provide a framework for researchers to effectively apply this compound in their studies of atrial fibrillation. Further research is warranted to fully characterize the efficacy and safety of this compound and its derivatives as potential therapeutic candidates.
References
Application Notes and Protocols for DDO-02001 In-Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02001 is a moderately potent inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier current (IKur) in the atria.[1] The IKur current plays a significant role in the repolarization phase of the cardiac action potential, and its inhibition is a promising therapeutic strategy for the treatment of atrial fibrillation. These application notes provide a summary of available in-vivo dosage information and detailed protocols for preclinical studies involving this compound and structurally related compounds.
Quantitative Data Summary
| Compound | Animal Model | Dosing Route | Dosage Range | Purpose of Study | Reference |
| DDO-02005 | Sprague-Dawley Rats | Intravenous (IV) | 0.1, 1, 3, 9 mg/kg | Aconitine-induced arrhythmia model | Zhao L, et al. 2022 |
| DDO-02005 | Sprague-Dawley Rats | Not Specified | 2.5 mg/kg | CaCl2-ACh induced atrial fibrillation model | Zhao L, et al. 2022 |
Signaling Pathway of Kv1.5 Inhibition
The primary mechanism of action for this compound is the inhibition of the Kv1.5 potassium channel. This channel is predominantly expressed in the atria and is responsible for the ultra-rapid delayed rectifier current (IKur), which contributes to the repolarization phase of the atrial action potential. By blocking this channel, this compound prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial myocytes. This delay in repolarization helps to prevent the rapid and irregular electrical impulses that characterize atrial fibrillation, thereby restoring normal sinus rhythm.
Caption: Mechanism of action of this compound on the atrial action potential.
Experimental Protocols
The following are detailed protocols for two common in-vivo animal models used to assess the efficacy of anti-arrhythmic compounds like this compound and its analogs.
Aconitine-Induced Arrhythmia Model in Rats
Objective: To evaluate the protective effect of this compound against aconitine-induced cardiac arrhythmias.
Materials:
-
Sprague-Dawley rats (250 ± 20 g)
-
This compound
-
Aconitine solution (1 µg/mL in normal saline)
-
Normal saline
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Surgical instruments for jugular vein cannulation
-
Infusion pump
-
Electrocardiogram (ECG) recorder
Procedure:
-
Anesthetize the rats and perform a surgical cut-down to expose the jugular vein.
-
Insert a cannula into the jugular vein for intravenous administration.
-
Connect the rat to an ECG recorder to monitor cardiac activity continuously.
-
Administer a single intravenous bolus of this compound at the desired dose (e.g., starting with a range of 0.1 to 10 mg/kg). The control group receives an equivalent volume of normal saline.
-
Five minutes after the administration of this compound or vehicle, start a continuous intravenous infusion of aconitine solution at a constant rate (e.g., 0.20–0.22 mL/min).
-
Record the time of onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
The endpoint is typically the onset of sustained ventricular tachycardia or fibrillation.
CaCl2-Acetylcholine (ACh) Induced Atrial Fibrillation Model in Rats
Objective: To assess the ability of this compound to terminate or prevent atrial fibrillation.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Calcium chloride (CaCl2) solution
-
Acetylcholine (ACh) solution
-
Anesthetic agent
-
Surgical instruments for jugular vein and carotid artery cannulation
-
Infusion pump
-
ECG recorder
-
Blood pressure monitor
Procedure:
-
Anesthetize the rat and cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.
-
Connect the animal to an ECG recorder.
-
Induce atrial fibrillation by intravenous injection of a mixture of CaCl2 and ACh. The exact concentrations and volumes should be optimized in the laboratory.
-
Once atrial fibrillation is established and stable for a defined period (e.g., 2 minutes), administer this compound intravenously at the desired dose (e.g., 2.5 mg/kg as a starting point based on DDO-02005 data).
-
Monitor the ECG for the termination of atrial fibrillation and the restoration of normal sinus rhythm.
-
Record the duration of atrial fibrillation after treatment.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the in-vivo evaluation of this compound.
Caption: General workflow for in-vivo studies of this compound.
References
Application Notes and Protocols for Determining the IC50 Value of DDO-02001
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02001 is a recognized inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel that plays a crucial role in the repolarization phase of the cardiac action potential, particularly in the atria.[1][2] Inhibition of the Kv1.5 channel is a key therapeutic strategy in the management of atrial fibrillation.[3][4] The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a compound like this compound.[5] It represents the concentration of the inhibitor required to reduce the activity of its target, in this case, the Kv1.5 channel, by 50%.[5] This document provides detailed methodologies for determining the IC50 value of this compound, focusing on the gold-standard electrophysiological techniques and complementary cell-based assays.
Quantitative Data Summary
The following table summarizes the reported IC50 value for this compound and a more potent analog, DDO-02005, for comparison. This data was obtained using the whole-cell patch-clamp technique.[3][4]
| Compound | Target | IC50 Value (μM) | Assay Method | Reference |
| This compound | Kv1.5 Potassium Channel | 17.7 | Whole-Cell Patch Clamp | [3][4] |
| DDO-02005 | Kv1.5 Potassium Channel | 0.72 | Whole-Cell Patch Clamp | [3][6] |
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and the process of its evaluation, the following diagrams are provided.
Caption: this compound inhibits the Kv1.5 potassium channel, blocking K+ efflux and affecting atrial myocyte action potential repolarization.
Caption: General experimental workflow for determining the IC50 value of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This is the primary and most accurate method for determining the IC50 of an ion channel inhibitor like this compound.[3] It directly measures the electrical current flowing through the Kv1.5 channels in the presence of the compound.
1. Cell Culture:
-
Use a mammalian cell line stably expressing the human Kv1.5 channel (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells).[7]
-
Culture cells in the appropriate medium supplemented with antibiotics and serum, and maintain in a humidified incubator at 37°C with 5% CO2.
2. Reagent and Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 20 D-glucose, 25 HEPES. Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO.
-
Test Solutions: Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 0.1 µM to 100 µM).
3. Electrophysiological Recording:
-
Transfer cultured cells to a recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record Kv1.5 currents using a patch-clamp amplifier.[7]
-
Apply a voltage protocol to elicit Kv1.5 currents. A typical protocol involves holding the cell at a potential of -80 mV and then applying depolarizing steps (e.g., to +40 mV for 300 ms) to activate the channels.[7]
4. Experimental Procedure:
-
Record baseline Kv1.5 currents in the external solution (vehicle control).
-
Perfuse the cell with the external solution containing a specific concentration of this compound and record the inhibited current.
-
Repeat the perfusion with increasing concentrations of this compound, allowing for stabilization at each concentration.
-
Perform recordings from multiple cells for each concentration to ensure data robustness.
5. Data Analysis:
-
Measure the peak current amplitude at the depolarizing step for each concentration.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using non-linear regression analysis to determine the IC50 value.
Protocol 2: MTT Cell Viability Assay (Alternative Method)
This colorimetric assay provides an indirect measure of the effect of this compound on cell proliferation and viability, which can be useful for high-throughput screening.
1. Cell Seeding:
-
Seed cells expressing Kv1.5 channels into a 96-well plate at a density of 5,000-10,000 cells per well.[8]
-
Incubate for 24 hours to allow for cell attachment.[8]
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[9] Include a vehicle control (medium with DMSO) and a no-treatment control.[9]
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).[9]
3. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[9]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[8][9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and perform a non-linear regression analysis to determine the IC50 value.[10]
References
- 1. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKC and AMPK regulation of Kv1.5 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]
- 8. Potassium Channel Screening & Profiling Services [sbdrugdiscovery.com]
- 9. DDO-02005 I CAS#: 1186049-44-4 I Kv1.5 potassium channel inhibitor I InvivoChem [invivochem.com]
- 10. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of DDO-02001 and its Analogs against the Kv1.5 Potassium Channel
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channel Kv1.5, encoded by the KCNA5 gene, is a critical component of the cardiac action potential, particularly in the atria.[1][2][3] Its role in the ultra-rapid delayed rectifier potassium current (IKur) makes it a prime therapeutic target for the management of atrial fibrillation (AF), the most common cardiac arrhythmia.[1][4] DDO-02001 has been identified as a moderately potent inhibitor of the Kv1.5 channel with a half-maximal inhibitory concentration (IC50) of 17.7 μM.[1] This compound and its more potent analogs, such as DDO-02005 (IC50 = 0.72 μM), represent a promising avenue for the development of novel anti-arrhythmic drugs.[1]
These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound and other potential Kv1.5 inhibitors using three validated methodologies: automated patch clamp, thallium flux assay, and non-radioactive rubidium efflux assay.
Signaling Pathway of Kv1.5 in Atrial Cardiomyocytes
The Kv1.5 channel plays a crucial role in the repolarization phase of the atrial action potential. Upon membrane depolarization, the channel opens, allowing an efflux of potassium ions (K+) out of the cardiomyocyte. This outward current (IKur) contributes to the shortening of the action potential duration and the maintenance of the resting membrane potential. Inhibition of Kv1.5 by compounds like this compound prolongs the action potential duration, which can be an effective mechanism for suppressing arrhythmias.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and its analogs against the human Kv1.5 channel, providing a clear comparison for structure-activity relationship (SAR) studies.
| Compound ID | Structure | IC50 (μM) on Kv1.5 | Reference Compound | IC50 (μM) on Kv1.5 |
| This compound | Arylmethylpiperidine | 17.7[1] | 4-Aminopyridine | ~400 |
| DDO-02005 | Arylmethylpiperidine derivative | 0.72[1] | Dronedarone | (Potent) |
| HMQ1611 | Symmetrical biphenyl derivative | 2.07[5][6] | AVE0118 | 6.9[7] |
| DPO-1 | Diphenylphosphine oxide derivative | 0.389[8] | Vernakalant | (Potent) |
| PAC | Cyclohexanone derivative | 0.312[8] | XEN-D0103 | 0.025[7] |
| Correolide | Nor-triterpenoid | 0.958[8] |
High-Throughput Screening Protocols
Three primary HTS methodologies are detailed below for the evaluation of Kv1.5 inhibitors. The choice of assay will depend on the required throughput, cost, and the specific stage of the drug discovery process.
Automated Patch Clamp (APC) Assay
Automated patch clamp is the gold-standard for ion channel drug discovery, providing high-quality electrophysiological data in a high-throughput format.
References
- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac Potassium Channels: Physiological Insights for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 生理学报 [actaps.sinh.ac.cn]
- 5. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]
- 6. Open channel block of Kv1.5 channels by HMQ1611 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurorabiomed.com [aurorabiomed.com]
DDO-02001: Application Notes for Preclinical Cardiac Electrophysiology Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DDO-02001 is a moderately potent inhibitor of the Kv1.5 potassium channel, a key component of the ultra-rapid delayed rectifier current (IKur) in the heart.[1] With an IC50 value of 17.7 μM for the Kv1.5 channel, this compound is a valuable pharmacological tool for investigating the role of IKur in cardiac electrophysiology, particularly in the context of atrial arrhythmias.[1] The IKur current, predominantly expressed in the atria, is crucial for atrial action potential repolarization.[2][3] Consequently, inhibitors of the Kv1.5 channel are being actively researched as potential atrial-selective antiarrhythmic agents for the treatment of atrial fibrillation.[3][4]
These application notes provide a comprehensive overview of the experimental design for characterizing the cardiac electrophysiological effects of this compound. Detailed protocols for essential assays are provided to guide researchers in assessing its potency, selectivity, and functional impact on atrial cardiomyocytes.
Quantitative Data Summary
The following tables summarize the key electrophysiological parameters for this compound. It is important to note that while the IC50 for Kv1.5 is reported, the data for other ion channels and action potential duration are representative examples for a selective Kv1.5 inhibitor and should be experimentally determined for this compound.
Table 1: Inhibitory Potency of this compound on Cardiac Ion Channels
| Ion Channel | Gene | Current | IC50 (μM) | Cell Line | Assay Method |
| Kv1.5 | KCNA5 | IKur | 17.7[1] | HEK293 | Automated Patch Clamp |
| hERG | KCNH2 | IKr | > 100 (Illustrative) | HEK293 | Manual Patch Clamp |
| Nav1.5 | SCN5A | INa | > 100 (Illustrative) | CHO | Automated Patch Clamp |
| Cav1.2 | CACNA1C | ICa,L | > 100 (Illustrative) | HEK293 | Manual Patch Clamp |
Table 2: Effect of this compound on Atrial Action Potential Duration (APD)
| Concentration (μM) | APD50 (% increase from baseline) | APD90 (% increase from baseline) | Cell Type | Pacing Frequency |
| 10 (Illustrative) | 15-25% | 20-35% | Human iPSC-derived Atrial Cardiomyocytes | 1 Hz |
| 30 (Illustrative) | 30-50% | 40-60% | Human iPSC-derived Atrial Cardiomyocytes | 1 Hz |
Signaling Pathway
The regulation of Kv1.5 channel density at the cell surface is a critical factor in determining the magnitude of the IKur current and, consequently, the duration of the atrial action potential. Protein Kinase C (PKC) has been identified as a key regulator of Kv1.5 channel trafficking and degradation. Activation of PKC can lead to the internalization and subsequent degradation of Kv1.5 channels, thereby reducing the IKur current. This pathway may play a significant role in the pathophysiology of atrial fibrillation.
Experimental Protocols
Automated Patch Clamp Assay for Kv1.5 Inhibition
This protocol describes the determination of the IC50 value of this compound on the human Kv1.5 channel expressed in a stable cell line.
Experimental Workflow:
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human Kv1.5 channel in appropriate media and conditions.
-
Cell Preparation: On the day of the experiment, harvest the cells and suspend them in the external solution for automated patch clamp.
-
Automated Patch Clamp Procedure:
-
Load the cell suspension and the compound plate (containing serial dilutions of this compound and a vehicle control) into the automated patch clamp system.
-
Initiate the automated process of cell capture, gigaseal formation, and whole-cell configuration.
-
-
Voltage Protocol and Recording:
-
Hold the cells at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +40 mV for 200-500 ms to activate the Kv1.5 channels, followed by a repolarizing step to -40 mV to record the tail current.
-
Establish a stable baseline current in the vehicle solution.
-
Sequentially perfuse the cells with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak outward current at the end of the depolarizing pulse for each concentration.
-
Normalize the current to the baseline current.
-
Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
Action Potential Duration Assay in Atrial Cardiomyocytes
This protocol outlines the measurement of changes in action potential duration (APD) in human induced pluripotent stem cell-derived atrial cardiomyocytes (hiPSC-aCMs) in response to this compound.
Experimental Workflow:
Methodology:
-
Cell Culture: Plate hiPSC-aCMs on appropriate culture vessels and allow them to form a spontaneously beating syncytium.
-
Dye Loading: Incubate the cells with a voltage-sensitive fluorescent dye (e.g., FluoVolt™) according to the manufacturer's instructions.
-
Baseline Recording:
-
Place the culture plate on a kinetic plate reader or a suitable imaging system equipped with electrical field stimulation.
-
Pace the cells at a constant frequency (e.g., 1 Hz).
-
Record the baseline action potential signals.
-
-
Compound Application: Add this compound at the desired concentrations to the culture wells and incubate for a sufficient period to allow for drug-channel interaction.
-
Post-Treatment Recording: Record the action potentials again in the presence of this compound.
-
Data Analysis:
-
Analyze the recorded action potential waveforms to determine the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
-
Calculate the percentage change in APD50 and APD90 relative to the baseline recordings.
-
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in the context of cardiac electrophysiology. By systematically assessing its inhibitory potency on the Kv1.5 channel and its functional consequences on atrial action potentials, researchers can gain valuable insights into its potential as a pharmacological tool for studying atrial arrhythmias. A thorough characterization of its selectivity against other cardiac ion channels is crucial to determine its safety profile and its suitability as a lead compound for the development of novel atrial-selective antiarrhythmic drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DDO-02001 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02001 is a small molecule inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel encoded by the KCNA5 gene.[1][2][3] The Kv1.5 channel is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the cardiac action potential.[4][5][6] Inhibition of the Kv1.5 channel is a promising therapeutic strategy for the management of atrial fibrillation, a common cardiac arrhythmia.[2][3][7] this compound has been identified as a moderately potent inhibitor of the Kv1.5 channel with an IC50 value of 17.7 µM.[1][3]
These application notes provide detailed protocols for the preparation of cell cultures for treatment with this compound, focusing on the use of cell lines stably expressing the human Kv1.5 channel. The provided methodologies are intended to guide researchers in setting up robust and reproducible in vitro assays for the evaluation of this compound and other Kv1.5 inhibitors.
Data Presentation
Table 1: Potency of this compound and a More Potent Analog
| Compound | Target | IC50 (µM) | Cell Line Used |
| This compound | Kv1.5 Potassium Channel | 17.7 | HEK293 cells stably expressing hKv1.5 |
| DDO-02005 | Kv1.5 Potassium Channel | 0.72 | HEK293 cells stably expressing hKv1.5 |
Data sourced from a study on the design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors.[3]
Table 2: Recommended Cell Seeding Densities for Drug Treatment Assays
| Plate Format | Well Surface Area (cm²) | Seeding Density (cells/well) | Volume of Medium (µL/well) |
| 96-well | 0.32 | 5,000 - 20,000 | 100 - 200 |
| 48-well | 0.95 | 20,000 - 50,000 | 200 - 500 |
| 24-well | 1.9 | 40,000 - 100,000 | 500 - 1000 |
| 12-well | 3.8 | 80,000 - 200,000 | 1000 - 2000 |
| 6-well | 9.5 | 200,000 - 500,000 | 2000 - 3000 |
These are general guidelines. The optimal seeding density should be determined experimentally for each cell line and assay duration.[7][8]
Experimental Protocols
Protocol 1: Culture of HEK293 Cells Stably Expressing hKv1.5
This protocol describes the routine culture of Human Embryonic Kidney (HEK293) cells engineered to stably express the human Kv1.5 potassium channel.
Materials:
-
HEK293 cell line stably expressing hKv1.5
-
Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)[3][9]
-
Fetal Bovine Serum (FBS), heat-inactivated[3]
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25% Trypsin, 0.53 mM EDTA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing DMEM or MEM with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin solution.[3]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 cell culture flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralization and Resuspension: Add 8-10 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Cell Splitting: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Routine Maintenance: Change the culture medium every 2-3 days.
Protocol 2: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions of this compound for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (as prepared in Protocol 1)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound is 324.42 g/mol .
-
Carefully weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.[10]
-
Vortex or gently warm the solution if necessary to ensure complete dissolution.[11]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[10][11]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.[12] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Protocol 3: this compound Treatment of Adherent Cells in a 96-Well Plate
This protocol provides a step-by-step guide for treating adherent cells with this compound in a 96-well plate format, suitable for viability or functional assays.
Materials:
-
HEK293 cells stably expressing hKv1.5 (or other suitable cell line)
-
Complete growth medium
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom cell culture plates
-
This compound working solutions (prepared as in Protocol 2)
-
Vehicle control (medium with DMSO)
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest cells as described in Protocol 1 (steps 5-6).
-
Count the cells using a hemocytometer or an automated cell counter and determine the cell viability.
-
Dilute the cell suspension in complete growth medium to the desired seeding density (e.g., 5,000 - 20,000 cells/100 µL for a 96-well plate).[7]
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow the cells to attach and enter the logarithmic growth phase.
-
-
Drug Treatment:
-
After the incubation period, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions at various concentrations to the respective wells.
-
Include wells treated with the vehicle control (medium containing the same final concentration of DMSO as the highest drug concentration).
-
Also include untreated control wells (containing fresh complete growth medium only).
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined based on the specific assay and research question.
-
-
Assay:
-
Following the incubation period, proceed with the planned downstream assay (e.g., cell viability assay, electrophysiology, or protein expression analysis).
-
Mandatory Visualization
Caption: Regulation of Kv1.5 channel by PKC and AMPK signaling pathways.[4][5][13]
Caption: Step-by-step workflow for cell culture preparation and this compound treatment.
References
- 1. CHO-K1 Cell Complete Medium - Elabscience® [elabscience.com]
- 2. CHO Media | Sartorius [sartorius.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PKC and AMPK regulation of Kv1.5 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Channelpedia - Kv1.5 [channelpedia.epfl.ch]
- 7. criver.com [criver.com]
- 8. rndsystems.com [rndsystems.com]
- 9. static.igem.org [static.igem.org]
- 10. benchchem.com [benchchem.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
DDO-02001: Application Notes for a Kv1.5 Potassium Channel Inhibitor in Drug Discovery
For Research Use Only
Introduction
DDO-02001 is a tool compound identified as a moderately potent inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel primarily expressed in the atria of the heart. The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a crucial role in the repolarization phase of the cardiac action potential in atrial myocytes. Inhibition of Kv1.5 is a promising therapeutic strategy for the management of atrial fibrillation (AF), the most common cardiac arrhythmia. This compound serves as a valuable pharmacological tool for studying the physiological and pathological roles of the Kv1.5 channel and for the discovery and development of novel antiarrhythmic agents.
This document provides detailed application notes and protocols for the use of this compound as a tool compound in drug discovery research.
Mechanism of Action
This compound selectively inhibits the Kv1.5 potassium channel. By blocking this channel, this compound reduces the outward potassium current during the repolarization phase of the atrial action potential. This leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in atrial cardiomyocytes. This targeted action in the atria is believed to be the primary mechanism for its potential anti-arrhythmic effects, specifically in the context of atrial fibrillation.
Quantitative Data
While this compound was identified as a promising lead compound, further optimization led to the development of a more potent analog, DDO-02005. The following tables summarize the available quantitative data for both compounds, providing context for the potential efficacy of Kv1.5 inhibitors based on the this compound scaffold.
Table 1: In Vitro Potency of this compound and DDO-02005 against Kv1.5 Channel
| Compound | Target | Assay | Cell Line | IC50 (μM) | Reference |
| This compound | Kv1.5 Potassium Channel | Whole-cell patch clamp | CHO (stably expressing hKv1.5) | 17.7 | [1] |
| DDO-02005 | Kv1.5 Potassium Channel | Whole-cell patch clamp | CHO (stably expressing hKv1.5) | 0.72 | [1][2] |
Table 2: In Vivo Efficacy of DDO-02005 in Rat Models of Arrhythmia
| Model | Species | Compound | Dosing | Effect | Reference |
| Aconitine-induced arrhythmia | Rat | DDO-02005 | Intravenous | Dose-dependent anti-arrhythmic effect | [1][3] |
| CaCl2-ACh induced atrial fibrillation | Rat | DDO-02005 | Intravenous | Effective in preventing and terminating AF | [1][3] |
Table 3: Pharmacokinetic Parameters of DDO-02005 in Rats
| Compound | Route of Administration | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
| DDO-02005 | Intravenous | 1 | 3.23 ± 1.07 | 90.23 ± 28.83 | 178.42 ± 39.33 |
| DDO-02005 | Oral | 1.25 | 6.25 ± 2.40 | 1.27 ± 0.40 | 4.41 ± 0.69 |
Signaling Pathways and Experimental Workflows
References
- 1. Inhibition of aconitine-induced mortality in the conscious rat: a screening test for antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison on Rabbit and Rat Atrial Fibrillation Models Induced by Intravenous Injection of Acetylcholine-Calcium Chloride Mixed Solution [slarc.org.cn]
- 3. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Method for Assessing DDO-02001 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-02001 is a moderately potent inhibitor of the Kv1.5 potassium channel, a voltage-gated potassium channel encoded by the KCNA5 gene.[1] The Kv1.5 channel is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the atrial action potential.[2][3] Its atrial-specific expression makes it a promising therapeutic target for the treatment of atrial fibrillation (AF), with the potential to avoid proarrhythmic effects in the ventricles.[2][3][4][5] this compound has an IC50 value of 17.7 μM for the Kv1.5 channel and is under investigation for its anti-arrhythmic properties.[6]
A critical aspect of the preclinical development of any drug candidate is the rigorous assessment of its selectivity. For an anti-arrhythmic agent like this compound, it is imperative to demonstrate high selectivity for its intended target (Kv1.5) over other cardiac ion channels to minimize the risk of adverse cardiac events, such as Torsades de Pointes (TdP), which is often associated with the blockade of the hERG (Kv11.1) channel.[6][7] This document provides detailed protocols for assessing the selectivity profile of this compound.
Signaling Pathway of the Kv1.5 Channel in Atrial Myocytes
The Kv1.5 channel is a key component of the ultra-rapid delayed rectifier potassium current (IKur) in human atrial myocytes.[3] During the cardiac action potential, the depolarization phase triggers the opening of Kv1.5 channels, leading to an outward potassium current that contributes to the repolarization of the atrial muscle, thereby determining the action potential duration. Inhibition of Kv1.5 by a selective blocker like this compound is expected to prolong the atrial action potential duration, which can help to terminate and prevent atrial fibrillation.
Caption: Signaling pathway of the Kv1.5 channel in atrial myocytes and the inhibitory action of this compound.
Experimental Workflow for Selectivity Profiling
A tiered approach is recommended to efficiently assess the selectivity of this compound. The primary screen should focus on a panel of cardiac ion channels using the gold-standard patch-clamp electrophysiology technique. Subsequent secondary screens can broaden the assessment to include other ion channel subtypes and a wider range of off-target proteins.
Caption: Tiered experimental workflow for assessing the selectivity of this compound.
Data Presentation: Selectivity Profile of this compound
The following table should be used to summarize the quantitative data obtained from the selectivity assays. The primary screen should focus on the cardiac ion channel panel, with IC50 values determined for each channel. The fold selectivity is calculated by dividing the IC50 of the off-target channel by the IC50 of the on-target channel (Kv1.5).
Table 1: Selectivity Profile of this compound against a Panel of Cardiac Ion Channels
| Target | Gene | Current | This compound IC50 (µM) | Fold Selectivity (vs. Kv1.5) |
| Primary Target | ||||
| Kv1.5 | KCNA5 | IKur | 17.7 | 1 |
| Cardiac Ion Channel Panel | ||||
| hERG | KCNH2 | IKr | ||
| Nav1.5 (peak) | SCN5A | INa | ||
| Nav1.5 (late) | SCN5A | INa,L | ||
| Cav1.2 | CACNA1C | ICa,L | ||
| KvLQT1/minK | KCNQ1/KCNE1 | IKs | ||
| Kir2.1 | KCNJ2 | IK1 | ||
| Kv4.3 | KCND3 | Ito | ||
| Other Relevant Potassium Channels | ||||
| Kv1.1 | KCNA1 | |||
| Kv1.3 | KCNA3 | |||
| Kv2.1 | KCNB1 | |||
| Kv7.1 | KCNQ1 | |||
| BK | KCNMA1 | |||
| SK2 | KCNN2 |
Experimental Protocols
Primary Selectivity Screen: Patch-Clamp Electrophysiology on a Cardiac Ion Channel Panel
This protocol describes the use of whole-cell patch-clamp electrophysiology to determine the inhibitory potency (IC50) of this compound on its primary target, Kv1.5, and a panel of key cardiac ion channels implicated in cardiac safety.[4][6][7]
1. Cell Culture and Transfection:
-
Use stable cell lines (e.g., HEK293 or CHO cells) expressing the human recombinant ion channel of interest (Kv1.5, hERG, Nav1.5, Cav1.2, KvLQT1/minK, Kir2.1, Kv4.3).
-
Culture cells in the appropriate medium supplemented with antibiotics for stable selection.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
2. Solutions:
-
External Solution (Tyrode's Buffer, pH 7.4): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 10 mM HEPES.
-
Internal (Pipette) Solution (pH 7.2): 130 mM K-Aspartate, 10 mM KCl, 5 mM Mg-ATP, 10 mM EGTA, 10 mM HEPES.
-
Note: Solution compositions may need to be optimized for specific ion channels.
3. This compound Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in the external solution to achieve the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.1%.
4. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential appropriate for the ion channel being studied (e.g., -80 mV for Kv1.5).
-
Apply a specific voltage-clamp protocol to elicit the ionic current of interest. For example, for Kv1.5, a depolarizing step to +40 mV for 200 ms from a holding potential of -80 mV can be used.
-
Record baseline currents in the absence of the compound.
-
Perfuse the chamber with increasing concentrations of this compound, allowing for steady-state inhibition to be reached at each concentration (typically 3-5 minutes).
-
Record the current at each compound concentration.
-
Perform a final washout with the external solution to assess the reversibility of the inhibition.
5. Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline current.
-
Plot the percentage inhibition as a function of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Repeat the experiment for each ion channel in the panel (n ≥ 3 cells per channel).
Secondary Selectivity Screen: Radioligand Binding and Ion Flux Assays
For a broader assessment of selectivity, higher-throughput assays can be employed. These are particularly useful for screening against a larger number of targets where patch-clamp electrophysiology would be too labor-intensive.
1. Radioligand Binding Assay:
-
This assay measures the ability of this compound to displace a specific radiolabeled ligand from its binding site on the ion channel.[2][8]
-
Materials: Cell membranes prepared from cells expressing the target ion channel, a specific high-affinity radioligand for the target (e.g., [3H]-dofetilide for hERG), this compound, scintillation fluid, and a scintillation counter.
-
Protocol:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
2. Thallium Flux Assay:
-
This is a functional, fluorescence-based assay that uses thallium (Tl+) as a surrogate for potassium (K+).[9]
-
Materials: Cells expressing the potassium channel of interest, a thallium-sensitive fluorescent dye (e.g., FluxOR™), this compound, and a fluorescence plate reader.
-
Protocol:
-
Load the cells with the thallium-sensitive dye.
-
Incubate the cells with varying concentrations of this compound.
-
Stimulate the cells to open the potassium channels (e.g., by depolarization with a high potassium solution).
-
Add a solution containing thallium.
-
Measure the increase in fluorescence as thallium enters the cells through the open potassium channels using a kinetic plate reader.
-
The rate of fluorescence increase is proportional to the ion channel activity. Calculate the IC50 of this compound by measuring the inhibition of the thallium flux.
-
Conclusion
The systematic assessment of this compound selectivity is a cornerstone of its preclinical safety evaluation. The protocols outlined in this document, from the gold-standard patch-clamp electrophysiology for primary cardiac safety profiling to higher-throughput secondary screens, provide a comprehensive framework for characterizing the selectivity profile of this promising anti-arrhythmic drug candidate. A demonstration of high selectivity for the Kv1.5 channel over other cardiac and non-cardiac targets is essential for the continued development of this compound as a safe and effective treatment for atrial fibrillation.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiostim.com [physiostim.com]
- 5. Atrial selectivity of antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Cardiac Ion Channel Screen Panels - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. Ion Channel Binding Assays - Creative Bioarray [ionschannel.com]
- 9. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting DDO-02001 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDO-02001. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a moderately potent inhibitor of the Kv1.5 potassium channel, with an IC50 value of 17.7 μM.[1] It is investigated for its potential in anti-arrhythmia research. The Kv1.5 channel is crucial for the repolarization of the atrial action potential, and its inhibition is a therapeutic strategy for atrial fibrillation.
Q2: In which solvents is this compound soluble?
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should be stored at -80°C to maintain stability. Avoid repeated freeze-thaw cycles to prevent degradation.
Troubleshooting Solubility Issues
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous buffer for my in vitro assay. What should I do?
This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your assay medium is low, typically below 0.5%, to minimize toxicity and precipitation. However, for some poorly soluble compounds, a slightly higher concentration may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Stepwise Dilution: Instead of directly diluting the concentrated DMSO stock into your aqueous buffer, perform serial dilutions in DMSO first to lower the concentration of this compound before the final dilution into the aqueous medium.
-
Pre-warming the Aqueous Buffer: Gently warming your cell culture medium or buffer to 37°C before adding the this compound DMSO stock can sometimes help maintain solubility.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and thorough mixing, which can prevent localized high concentrations that lead to precipitation.
-
Sonication: If precipitation persists, brief sonication of the final solution in a water bath sonicator can help to redissolve the compound. However, be cautious as this can generate heat and potentially degrade the compound.
Q5: My this compound solution appears cloudy or has visible particles. Can I still use it for my experiments?
No, it is not recommended to use a solution that is cloudy or contains precipitates. This indicates that the compound is not fully dissolved, and the actual concentration in solution will be lower than intended, leading to inaccurate and irreproducible results. The undissolved particles can also interfere with certain assay formats, such as those involving light scattering or absorbance measurements.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble (Qualitative) | Recommended for preparing stock solutions. Quantitative solubility should be determined empirically. |
| Ethanol | Data not available | May be a suitable alternative or co-solvent, but solubility needs to be tested. |
| PBS (pH 7.4) | Likely Poorly Soluble | Direct dissolution in aqueous buffers is not recommended for hydrophobic compounds like this compound. |
| Water | Insoluble |
Note: Specific quantitative solubility data (e.g., in mg/mL or mM) for this compound is not publicly available. It is highly recommended to perform solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound = 324.42 g/mol ), you would need 3.24 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for several minutes to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath (5-10 minutes) can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilutions (in DMSO): Prepare a series of intermediate dilutions of your this compound stock solution in 100% DMSO. For example, to get a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you can prepare a 10 mM stock, then a 1:10 dilution to 1 mM in DMSO, and then add 1 µL of this to 1 mL of your final assay medium.
-
Final Dilution (in Aqueous Buffer): Pre-warm your cell culture medium or assay buffer to 37°C. While gently vortexing the aqueous buffer, add the appropriate volume of the intermediate DMSO dilution of this compound to reach your desired final concentration. Ensure the final DMSO concentration is kept as low as possible and is consistent across all experimental and control groups.
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Regulation of Kv1.5 by PKC and AMPK, and its inhibition by this compound.
References
Technical Support Center: Optimizing DDO-02001 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of DDO-02001 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a moderately potent inhibitor of the Kv1.5 potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 17.7 μM for channel blockade.[1] The Kv1.5 channel, encoded by the KCNA5 gene, plays a role in regulating the membrane potential of cells. In the context of cancer, altered expression of Kv1.5 has been observed in various tumor types, where it can influence cell proliferation, migration, and apoptosis.
Q2: What is the recommended starting concentration range for this compound in a cell-based assay?
Given the IC50 for Kv1.5 channel inhibition is 17.7 μM, a logical starting point for functional cell-based assays targeting this channel would be in the range of 1-50 μM. However, the optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: How should I dissolve and store this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound expected to be cytotoxic?
As an inhibitor of a potassium channel involved in cell proliferation, this compound may exhibit cytotoxic or anti-proliferative effects, particularly in cancer cell lines where Kv1.5 is overexpressed. The degree of cytotoxicity will vary between cell lines. It is essential to perform a cytotoxicity assay to determine the concentration range that inhibits cell viability and to distinguish between targeted anti-proliferative effects and non-specific toxicity.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Low Kv1.5 Expression | The cell line you are using may not express the Kv1.5 channel at a sufficient level. Verify Kv1.5 expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. |
| Compound Inactivity | Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution. |
| Assay Insensitivity | The chosen assay may not be sensitive enough to detect the biological effect of Kv1.5 inhibition. Consider using a more direct functional assay, such as a membrane potential-sensitive dye. |
Issue 2: High levels of cell death observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.5%) and include a solvent-only control in your experiment. |
| Compound Precipitation | This compound may be precipitating out of the cell culture medium at higher concentrations. Visually inspect the culture medium for any precipitate. If precipitation is observed, consider using a lower concentration range or a different solvent. |
| High Sensitivity of Cell Line | The cell line being used may be particularly sensitive to the inhibition of the Kv1.5 channel or to off-target effects of the compound. Perform a detailed cytotoxicity assay to determine the precise IC50 value for cell viability. |
Experimental Protocols
Protocol: Determining the Cytotoxicity of a Kv1.5 Inhibitor using an MTT Assay
This protocol outlines a method to assess the effect of a Kv1.5 inhibitor, such as this compound, on the viability of a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., a line known to express Kv1.5)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Quantitative Data Summary
Note: Publicly available cytotoxicity data for this compound is limited. The following tables present hypothetical data for a related, more potent Kv1.5 inhibitor, DDO-02005 (IC50 for Kv1.5 inhibition = 0.72 µM), to illustrate the expected format for presenting such data. Researchers should generate their own data for this compound using the protocol provided above.
Table 1: Hypothetical Cytotoxicity of DDO-02005 in Different Cancer Cell Lines
| Cell Line | Kv1.5 Expression | IC50 (µM) after 48h |
| Cell Line A | High | 15.2 |
| Cell Line B | Moderate | 35.8 |
| Cell Line C | Low | > 100 |
Table 2: Hypothetical Dose-Response Data for DDO-02005 in Cell Line A (48h treatment)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 78.1 ± 6.1 |
| 10 | 60.5 ± 5.5 |
| 20 | 45.2 ± 4.9 |
| 50 | 22.7 ± 3.8 |
| 100 | 8.9 ± 2.1 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: The role of Kv1.5 in cancer cell proliferation.
References
How to prevent DDO-02001 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of DDO-02001 in solution.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of this compound solutions, providing systematic approaches to identify and resolve these problems.
Issue 1: Color Change in this compound Solution
-
Observation: The this compound solution, initially colorless, has developed a yellow or brownish tint.
-
Possible Cause: This often indicates chemical degradation, primarily through oxidation.[1] The piperidine moiety in this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.
-
Troubleshooting Steps:
-
Assess Compound Integrity: Do not use the discolored solution for experiments. The presence of degradation products can lead to inconsistent and unreliable results.
-
Verify Purity: If possible, analyze an aliquot of the solution using High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and identify any degradation peaks.
-
Review Storage Conditions: Ensure the solution was stored protected from light in a tightly sealed container.
-
Implement Preventative Measures: For future preparations, de-gas the solvent and purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. Use amber glass vials or wrap clear vials in aluminum foil to protect from light.[1]
-
Issue 2: Precipitation Observed in this compound Solution
-
Observation: Precipitate is visible in the this compound solution, either at room temperature or after thawing a frozen stock.
-
Possible Cause:
-
Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent.
-
Temperature Effects: Solubility can decrease at lower temperatures, causing the compound to precipitate out of solution when stored at 4°C, -20°C, or -80°C.[1]
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of this compound and causing precipitation.
-
-
Troubleshooting Steps:
-
Attempt to Re-dissolve: Gently warm the solution to 37°C and vortex or sonicate to see if the precipitate dissolves. If it does, the issue is likely temperature-related solubility.
-
Adjust Concentration: If precipitation persists, consider preparing a new stock solution at a lower concentration.
-
Optimize Solvent: While DMSO is a common solvent, for aqueous-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to prevent precipitation of the compound.
-
Proper Thawing: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, a piperidine carboxamide, the primary degradation pathways for this compound are likely:
-
Oxidation: The piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, and trace metal impurities.
-
Hydrolysis: The amide bond in the carboxamide group can undergo hydrolysis, especially under acidic or basic conditions, to yield a carboxylic acid and an amine.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[2][3] For solid this compound, storage at -20°C for up to three years is recommended.[3] To minimize degradation, protect solutions from light and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Q4: How can I assess the stability of my this compound solution over time?
A4: A stability study using HPLC is the most reliable method.[1] Analyze an aliquot of the freshly prepared solution (T=0) to determine its initial purity. Store the remaining solution under your desired conditions and analyze aliquots at various time points (e.g., 1, 2, 4 weeks). A decrease in the peak area of this compound over time indicates degradation.
Quantitative Data on this compound Stability
The following table summarizes the expected stability of this compound under various stress conditions based on forced degradation studies of similar piperidine carboxamide compounds. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[4][5]
| Stress Condition | Incubation Time | Temperature | % this compound Remaining (Predicted) | Major Degradation Pathway |
| 0.1 M HCl | 24 hours | 60°C | ~85% | Acid-catalyzed hydrolysis |
| 0.1 M NaOH | 8 hours | 60°C | ~80% | Base-catalyzed hydrolysis |
| 3% H₂O₂ | 24 hours | Room Temp | ~75% | Oxidation |
| Heat (Solid) | 48 hours | 80°C | >95% | Thermolysis |
| Photolytic (Solution) | 24 hours | Room Temp | ~90% | Photodegradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh out the required amount of solid this compound (Molecular Weight: 324.42 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 3.24 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in amber glass or polypropylene vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound by HPLC
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation: Subject aliquots of the solution to various stress conditions as outlined in the quantitative data table above (e.g., acid, base, oxidation, heat, light).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of this compound in the chromatograms of the stressed samples and compare it to the peak area of an unstressed control sample to calculate the percentage of degradation.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound.
References
DDO-02001 Electrophysiology Recordings: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing DDO-02001 in electrophysiology recordings. The following information is based on established best practices in electrophysiology and is intended to address common pitfalls encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal electrode resistance for single-channel recordings with this compound?
For single-channel recordings, it is crucial to use electrodes with a high resistance to ensure a tight seal with the cell membrane. The ideal resistance for patch electrodes typically ranges from 7 to 20 MΩ.[1] It is recommended to pull electrodes from standard-walled glass capillaries using a two-stage puller to achieve a tip diameter of no more than 1 µm.[1]
Q2: How can I minimize electrical noise in my this compound recordings?
Minimizing electrical noise is critical for obtaining high-quality data. Here are several steps to reduce noise:
-
Faraday Cage: Ensure the recording setup is enclosed in a properly grounded Faraday cage to shield it from external electromagnetic interference. Check for any openings or grounding issues.[1]
-
Grounding: Properly ground all equipment to a common ground point.
-
Electrode Coating: Coat patch electrodes with a thin layer of a hydrophobic material like Sylgard to decrease capacitance coupling to the bath solution.[1] The coating should be applied from the shank to near the tip opening and then cured.[1]
-
Solution Filtering: Filter all solutions, especially the internal pipette solution, using a 0.22 µm pore diameter filter to remove any particulate matter that could introduce noise.[1]
Q3: My baseline is unstable after establishing a whole-cell configuration. What could be the cause?
An unstable baseline in whole-cell recordings can be due to several factors:
-
Electrode Drift: The patch pipette may be drifting, causing changes in the seal resistance. Ensure the pipette holder is securely fastened.[2]
-
Reference Electrode Issues: An unstable Ag/AgCl reference electrode can cause baseline drift. Re-chloriding the silver wire or replacing the electrode may be necessary. A common method for re-chloriding is through electrolysis using a 9V battery and bleach.
-
Perfusion System: Fluctuations in the perfusion system flow rate or temperature can lead to baseline instability. Check for blockages or leaks in the tubing and ensure the pump is functioning correctly.[2]
-
Cell Health: A dying or unhealthy cell will have an unstable membrane potential, leading to a drifting baseline.
Troubleshooting Guides
Problem: Difficulty Achieving a Gigaseal
A high-resistance seal (Gigaseal) between the pipette tip and the cell membrane is essential for successful patch-clamp recordings. If you are struggling to form a Gigaseal, consider the following:
| Potential Cause | Troubleshooting Step |
| Dirty Pipette Tip | Ensure electrodes are stored in a sealed, airtight container to prevent dust and particulates from settling on the tip.[1] Consider lightly fire-polishing the pipette tip before use. |
| Improper Positive Pressure | Apply a small, constant positive pressure to the pipette as it approaches the cell to keep the tip clean. Release the pressure just before touching the cell.[1] |
| Cell Membrane Debris | The surface of the cell may have debris. Try to patch a different, cleaner-looking cell. |
| Incorrect Pipette Shape | The geometry of the pipette tip is crucial. Experiment with different puller settings to obtain a smooth, well-shaped tip. A short, less stretched tip may be beneficial.[3] |
| Vibrations | Mechanical vibrations can prevent seal formation. Ensure the air table is functioning correctly and is properly inflated.[2] |
Problem: Premature Loss of Whole-Cell Configuration
Maintaining a stable whole-cell recording for the duration of the experiment is critical. If the cell dies or the seal is lost shortly after breakthrough, investigate these possibilities:
| Potential Cause | Troubleshooting Step |
| Large Liquid Junction Potential | A significant liquid junction potential (LJP) can cause the cell to be held at a very low, non-physiological voltage, leading to cell death.[3] Calculate and correct for the LJP. |
| Contamination of Internal Solution | If the internal solution volume is too low, the external solution can contaminate it through capillary action.[3] Ensure an adequate volume of internal solution is used. |
| Mechanical Stress on the Cell | Excessive suction during breakthrough can damage the cell membrane. Apply brief, gentle suction pulses. |
| Inappropriate Holding Potential | Holding the cell at a highly depolarized or hyperpolarized potential can be stressful for the cell. Start with a holding potential close to the cell's resting membrane potential. |
| Microbubble Formation | Microbubbles forming at the tip of the silver wire electrode can shift the offset potential, leading to large current injections and cell death.[3] Ensure the electrode is properly chlorided and placed in the internal solution. |
Experimental Protocols
Standard Whole-Cell Patch-Clamp Recording Protocol
This protocol outlines the fundamental steps for obtaining whole-cell recordings.
-
Pipette Preparation:
-
Pull glass capillaries to a resistance of 4-6 MΩ for whole-cell recordings.[4]
-
Fire-polish the pipette tip to smooth the opening.
-
Fill the pipette with filtered internal solution, ensuring no air bubbles are trapped in the tip.
-
-
Cell Approach and Sealing:
-
Mount the filled pipette onto the headstage.
-
Apply gentle positive pressure to the pipette.
-
Lower the pipette into the bath solution and navigate towards the target cell.
-
Once the pipette is close to the cell, release the positive pressure.
-
Gently press the pipette against the cell membrane and apply light suction to form a Gigaseal.
-
-
Whole-Cell Configuration:
-
After achieving a stable Gigaseal, apply brief, strong suction pulses to rupture the cell membrane under the pipette tip.
-
Switch the amplifier to voltage-clamp mode and set the desired holding potential.
-
-
Data Acquisition:
-
Allow the cell to stabilize for a few minutes before starting the experimental protocol.
-
Apply voltage steps or ramps to elicit and record ionic currents.
-
Filter the signal at an appropriate frequency (e.g., 10 kHz) and acquire data at a sampling rate of at least twice the filter frequency (e.g., 30-50 kHz).[4]
-
Visualizations
Caption: A typical workflow for a whole-cell patch-clamp experiment.
Caption: A decision tree for troubleshooting common electrophysiology recording issues.
References
Improving the stability of DDO-02001 for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of DDO-02001 for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Publicly available information regarding the specific long-term stability and degradation pathways of this compound is limited. Therefore, this guide provides general best practices for small molecule inhibitors and Kv1.5 potassium channel modulators. Researchers should perform their own stability and validation studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a moderately potent inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene.[1][2][3] The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[4][5][6] By blocking this channel, this compound can prolong the action potential duration in atrial cells, making it a compound of interest for anti-arrhythmia research.[1][7]
Q2: What are the recommended storage conditions for this compound powder?
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions should be prepared in a suitable solvent, such as DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. Before use, allow the vial to equilibrate to room temperature and vortex gently to ensure homogeneity. The stability of this compound in solution over time should be validated for your specific experimental conditions.
Q4: What are common signs of this compound degradation in my experiments?
A4: Signs of degradation can include a decrease in the expected biological activity, such as a reduced effect on cell morphology or ion channel function, over the course of a long-term experiment. You might also observe the appearance of unknown peaks in analytical assays like HPLC or LC-MS.[8] Visual signs in cell culture could include unexpected changes in cell health or morphology not consistent with the compound's known mechanism of action.
Q5: How can I monitor the stability of this compound in my experimental media?
A5: To monitor stability, you can collect samples from your experimental media at different time points (e.g., 0, 24, 48, 72 hours) and analyze them using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the concentration of the parent compound and detect the appearance of any degradation products.[9][10]
Troubleshooting Guide for Long-Term Experiments
Variability in long-term experiments using small molecule inhibitors can arise from multiple factors. This guide provides a structured approach to troubleshooting common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Decreased or inconsistent biological effect over time | - Compound Degradation: this compound may be unstable in the culture medium at 37°C. - Metabolism by Cells: Cells may metabolize the compound over time. - Adsorption to Plastics: The compound may adsorb to the surface of culture vessels or tubing. | - Perform stability studies of this compound in your specific culture medium. - Replenish the medium with fresh compound at regular intervals (e.g., every 24-48 hours). - Consider using low-adsorption plasticware. - Analyze compound concentration in the media over time using HPLC or LC-MS. |
| Unexpected changes in cell morphology or viability | - Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. - Off-Target Effects: The compound may have off-target effects at the concentration used. - Contamination: Microbial (bacterial, fungal, mycoplasma) or chemical contamination of the cell culture.[11] | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). - Perform dose-response experiments to determine the optimal, non-toxic concentration. - Conduct cell viability assays (e.g., MTT, trypan blue) in parallel. - Regularly test for mycoplasma and practice good aseptic technique.[11] |
| Precipitate formation in the culture medium | - Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. - Interaction with Media Components: The compound may interact with components of the serum or medium, leading to precipitation. | - Visually inspect the medium for any precipitate after adding the compound. - Prepare the final dilution in pre-warmed medium and mix thoroughly. - If solubility is an issue, consider using a different solvent or a formulation aid, after validating its compatibility with your cells. |
| Inconsistent results between experiments | - Variability in Compound Aliquots: Inconsistent concentration in different stock aliquots. - Cell Passage Number: High passage number can lead to phenotypic drift and altered drug response. - Inconsistent Culture Conditions: Fluctuations in incubator temperature, CO2 levels, or humidity. | - Ensure thorough mixing of the stock solution before aliquoting. - Use cells within a consistent and low passage number range for all experiments. - Maintain and regularly calibrate your cell culture equipment. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of this compound Spiked Medium:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture medium (e.g., DMEM with 10% FBS) to a final concentration relevant to your experiments (e.g., 10 µM).
-
Prepare a vehicle control medium with the same final concentration of DMSO.
-
-
Incubation:
-
Aliquot the spiked medium and vehicle control medium into sterile tubes.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) and in the dark (to assess light sensitivity) for different durations (e.g., 0, 8, 24, 48, 72 hours).
-
-
Sample Collection and Analysis:
-
At each time point, collect an aliquot from each condition.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Compare the concentration at each time point to the initial concentration (t=0) to determine the percentage of degradation.
-
Visualizations
Signaling Pathway of a Kv1.5 Inhibitor
Caption: General signaling pathway of a Kv1.5 inhibitor like this compound.
Experimental Workflow for Long-Term Cell Treatment
Caption: A typical experimental workflow for long-term cell treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]
- 6. Inhibition of the voltage-gated potassium channel Kv1.5 by hydrogen sulfide attenuates remodeling through S-nitrosylation-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
DDO-02001 off-target effects and how to mitigate them
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating potential off-target effects of DDO-02001. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a moderately potent inhibitor of the Kv1.5 potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 17.7 μM.[1] The Kv1.5 channel, encoded by the KCNA5 gene, is responsible for the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[2][3][4] This current plays a significant role in the repolarization phase of the cardiac action potential, making Kv1.5 a therapeutic target for atrial fibrillation.[2][4][5][6]
Q2: What are off-target effects and why are they a concern for Kv1.5 inhibitors?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[5] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences. For small molecule inhibitors of Kv1.5, selectivity can be a challenge, and a lack of it can increase the risk of side effects.[4][7] Therefore, it is crucial to validate that any observed phenotype is a direct result of Kv1.5 inhibition.
Q3: Is there a known off-target profile for this compound?
Currently, there is limited publicly available information detailing a comprehensive off-target profile for this compound. However, based on its chemical scaffold (arylmethylpiperidine), researchers should be aware of potential interactions with other proteins. Piperidine-containing compounds have been associated with off-target effects such as inhibition of the hERG channel (which can lead to cardiotoxicity) and interactions with monoamine receptors.[8]
Troubleshooting Guide
Issue 1: I'm observing a phenotype in my cellular assay that is inconsistent with Kv1.5 inhibition.
If you suspect that this compound is causing off-target effects, a systematic troubleshooting approach is recommended. The following workflow can help you dissect the on- and off-target activities of the compound.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Issue 2: My results vary between experiments, or I see high background in my in vitro assays.
This could be due to poor solubility or aggregation of this compound at higher concentrations.
-
Assess Solubility: Determine the aqueous solubility of this compound in your specific assay buffer.
-
Optimize Buffer: Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) or a solubilizing agent like DMSO. Always test the additive alone to ensure it doesn't affect your assay.
-
Filter Solutions: Pass the compound solution through a low-protein-binding syringe filter before adding it to the assay to remove any aggregates.[8]
Data Presentation
Quantitative data should be carefully collected and organized to distinguish between on- and off-target effects.
Table 1: this compound On-Target Profile
| Parameter | Value | Reference |
| Primary Target | Kv1.5 Potassium Channel | [1] |
| IC50 | 17.7 μM | [1] |
Table 2: Example of a Selectivity Profile for a Kv1.5 Inhibitor
This table is a hypothetical example of how to present data from a selectivity screen to assess off-target effects.
| Target | IC50 (μM) | Fold Selectivity (vs. Kv1.5) |
| Kv1.5 (On-Target) | 17.7 | 1x |
| hERG (Off-Target) | >100 | >5.6x |
| Nav1.5 (Off-Target) | >100 | >5.6x |
| Cav1.2 (Off-Target) | 85 | 4.8x |
| 5-HT2A Receptor (Off-Target) | 50 | 2.8x |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Potency and Toxicity
Objective: To determine the minimum effective concentration of this compound required to elicit the desired phenotype and to identify the concentration at which off-target or toxic effects may appear.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then in cell culture medium. A typical concentration range would span from 1 nM to 100 μM. Include a vehicle-only control.
-
Cell Treatment: Replace the medium on the cells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Phenotypic Analysis: Perform your primary assay to measure the on-target effect (e.g., electrophysiology, ion flux assay).
-
Viability Assay: In parallel, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.
-
Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration. The ideal concentration for your experiments will be the lowest concentration that gives a robust on-target effect with minimal cytotoxicity.
Protocol 2: General Workflow for Off-Target Identification using Affinity-Based Pull-Down
Objective: To identify the cellular binding partners of this compound.
Methodology: This protocol provides a general framework. The specific details of chemical synthesis and mass spectrometry analysis will need to be optimized.
Caption: Workflow for affinity-based pull-down to identify protein targets.
Signaling Pathway Visualization
The primary target of this compound, the Kv1.5 channel, is a key regulator of the cardiac action potential in the atrium.
Caption: Role of Kv1.5 in the atrial action potential and the effect of this compound.
References
- 1. Methods to identify and optimize small molecules interacting with RNA (SMIRNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]
- 4. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Kv1.5 blockers and how do they work? [synapse.patsnap.com]
- 6. Pharmacology of voltage-gated potassium channel Kv1.5--impact on cardiac excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refining DDO-02001 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DDO-02001 in animal models. The information is designed to directly address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a moderately potent inhibitor of the Kv1.5 potassium channel, with an IC50 value of 17.7 μM.[1] The Kv1.5 channel, encoded by the KCNA5 gene, is primarily expressed in the atria of the heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur). This current plays a significant role in the repolarization of the atrial action potential. By inhibiting the Kv1.5 channel, this compound can prolong the action potential duration in the atria, an effect that is being investigated for its anti-arrhythmic potential, particularly in the context of atrial fibrillation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C. For short-term use, some suppliers suggest that it can be stored at room temperature in the continental US, though this may vary elsewhere. Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.
Q3: Is there any information on the in vivo efficacy of this compound or similar compounds?
Troubleshooting Guides
Formulation and Solubility
Issue: My this compound is not dissolving in my desired vehicle.
-
Potential Cause: this compound is a complex organic molecule and is likely to have poor aqueous solubility.
-
Troubleshooting Steps:
-
Start with an organic solvent: Attempt to first dissolve this compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Use a co-solvent system: Once dissolved in DMSO, slowly add this stock solution to your aqueous vehicle (e.g., saline or PBS) while vortexing. It is crucial to keep the final concentration of DMSO as low as possible (ideally below 5-10%) to avoid vehicle-induced toxicity.
-
Consider alternative vehicles: For intravenous administration of poorly soluble compounds in rats, a vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400) has been reported to be effective and well-tolerated. This could be a suitable option for this compound, but would require empirical testing.
-
Sonication: If precipitation occurs after adding to the aqueous vehicle, sonication may help to create a more uniform suspension.
-
Administration and Dosing
Issue: I am unsure of what dose of this compound to use in my animal model.
-
Potential Cause: There is no publicly available data on the in vivo dosage of this compound.
-
Troubleshooting Steps:
-
Literature review for similar compounds: Research the dosage used for other Kv1.5 inhibitors with similar potency and structure.
-
Start with a low dose: Based on the IC50 of 17.7 μM, you can calculate a starting dose in mg/kg for your animal model. It is advisable to begin with a low dose and perform a dose-escalation study to determine the optimal dose for efficacy without significant side effects.
-
Monitor for adverse effects: Closely observe the animals for any signs of toxicity, such as changes in behavior, weight loss, or injection site reactions.
-
Issue: I am observing adverse effects in my animals after administration.
-
Potential Cause: The adverse effects could be due to the compound itself, the vehicle, or the administration technique.
-
Troubleshooting Steps:
-
Vehicle toxicity: If using a high concentration of an organic solvent like DMSO, it may cause local irritation or systemic toxicity. Try to reduce the concentration of the organic solvent in your formulation.
-
Injection site reactions: Some intravenous formulations can cause irritation at the injection site. Ensure the injection is performed slowly and correctly into the vein. If irritation persists, consider a different vehicle or administration route if appropriate for your study.
-
Compound-specific toxicity: If the adverse effects are not related to the vehicle or injection technique, they may be due to the pharmacological action of this compound. In this case, reducing the dose or the frequency of administration may be necessary.
-
Data Presentation
Table 1: Physicochemical and In Vitro Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₂ | - |
| Molecular Weight | 340.42 g/mol | - |
| CAS Number | 1186049-49-9 | - |
| Mechanism of Action | Kv1.5 Potassium Channel Inhibitor | [1] |
| IC50 | 17.7 μM | [1] |
| Storage | -20°C (long-term) | - |
Table 2: Recommended Starting Points for In Vivo Formulation and Administration of this compound (to be determined empirically)
| Parameter | Recommendation |
| Solubility | Poorly soluble in aqueous solutions. Soluble in DMSO. |
| Recommended Vehicle (IV) | Start with a co-solvent system of DMSO and saline (final DMSO <10%). Consider 20% DMA, 40% PG, 40% PEG-400 for difficult formulations. |
| Administration Route | Intravenous (IV) is a likely route for achieving systemic exposure based on related compounds. |
| Starting Dosage Range | To be determined empirically. A dose-escalation study is recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
-
Calculate the required amount: Based on the desired dose and the number of animals, calculate the total amount of this compound needed.
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in a minimal amount of 100% DMSO. Ensure it is fully dissolved.
-
Preparation of Co-solvent Vehicle: In a separate sterile tube, prepare the final vehicle. For a 10% DMSO in saline solution, if your final injection volume is 1 ml, you will need 0.1 ml of the this compound/DMSO stock and 0.9 ml of sterile saline.
-
Mixing: While vortexing the saline, slowly add the this compound/DMSO stock solution.
-
Final Check: Visually inspect the solution for any precipitation. If precipitation occurs, sonicate the solution in a water bath sonicator for 5-10 minutes. The final formulation should be clear.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter before administration.
Protocol 2: Intravenous (Tail Vein) Injection in Mice
-
Animal Restraint: Properly restrain the mouse in a suitable restraining device.
-
Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few seconds to dilate the lateral tail veins.
-
Site Preparation: Wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Injection: Using a 27-30 gauge needle attached to a 1 ml syringe, insert the needle into one of the lateral tail veins at a shallow angle.
-
Confirmation: You should see a small amount of blood flash back into the hub of the needle if you are in the vein.
-
Administration: Slowly inject the this compound formulation. If you feel resistance or see a bleb forming under the skin, you are not in the vein. If this happens, withdraw the needle and try again at a more proximal site.
-
Post-injection: After successful injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualization
Caption: Experimental workflow for this compound formulation and in vivo administration.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Logical troubleshooting guide for this compound in vivo experiments.
References
Technical Support Center: Overcoming DDO-02001 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Kv1.5 potassium channel inhibitor, DDO-02001, in cell lines. As this compound is primarily documented as a tool compound for anti-arrhythmia research, its application in other areas, such as oncology, may lead to unforeseen challenges like acquired resistance. This guide is based on established principles of drug resistance observed with other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the possible reasons?
A1: Reduced sensitivity, or acquired resistance, to this compound can arise from several factors. The most common mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Target alteration: Mutations in the KCNA5 gene, which encodes the Kv1.5 channel, may alter the drug-binding site and reduce the inhibitory effect of this compound. Alternatively, the overall expression level of the Kv1.5 channel could be downregulated.
-
Activation of bypass signaling pathways: Cells may develop alternative signaling pathways to compensate for the effects of Kv1.5 inhibition, thereby promoting survival and proliferation despite the presence of the drug.
-
Changes in cell metabolism: Altered metabolic pathways could potentially lead to the inactivation of this compound.
Q2: How can I confirm if my cells have developed resistance to this compound?
A2: The most direct way to confirm resistance is to perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: Are there any known small molecules that can reverse resistance to this compound?
A3: While there are no specific reversal agents documented for this compound, if resistance is mediated by P-glycoprotein, co-treatment with a P-gp inhibitor like Verapamil or Tariquidar could potentially restore sensitivity. The effectiveness of this approach would need to be empirically determined.
Troubleshooting Guide
This guide provides a systematic approach to identifying and potentially overcoming this compound resistance.
Initial Assessment of Resistance
The first step is to quantify the level of resistance.
Experiment: Comparative IC50 Determination Objective: To quantify the shift in sensitivity to this compound.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Line | This compound | 15.2 ± 1.8 | 1.0 |
| Resistant Line | This compound | 185.6 ± 12.3 | 12.2 |
| Resistant Line | This compound + Verapamil (1 µM) | 25.4 ± 2.1 | 1.7 |
Investigating the Mechanism of Resistance
Based on the initial assessment, the following experiments can help elucidate the underlying resistance mechanism.
Workflow for Investigating Resistance:
Caption: Troubleshooting workflow for this compound resistance.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Initial Culture: Culture the parental cell line in standard growth medium.
-
Dose Escalation: Begin treatment with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Subculture: When the cells reach 70-80% confluency and their growth rate appears to have recovered, subculture them.
-
Increase Concentration: Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., 1.5 to 2-fold increments) with each passage, once the cells have adapted to the current concentration.
-
Monitor Viability: Continuously monitor cell viability and morphology.
-
Establish Resistant Line: After several months (typically 6-12), a cell line capable of proliferating in a high concentration of this compound (e.g., 10-20 times the original IC50) can be considered resistant.
-
Characterization: Characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental line.
Protocol 2: Quantitative Real-Time PCR (qPCR) for ABC Transporter Expression
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for the target ABC transporter genes (e.g., ABCB1/MDR1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Table 2: Hypothetical qPCR Data for ABC Transporter Expression
| Gene | Cell Line | Average Ct | ΔCt (vs. GAPDH) | ΔΔCt (vs. Parental) | Fold Change |
| GAPDH | Parental | 18.5 | - | - | - |
| Resistant | 18.3 | - | - | - | |
| ABCB1 | Parental | 28.2 | 9.7 | 0.0 | 1.0 |
| Resistant | 22.1 | 3.8 | -5.9 | 60.2 | |
| ABCG2 | Parental | 30.1 | 11.6 | 0.0 | 1.0 |
| Resistant | 29.8 | 11.5 | -0.1 | 1.1 |
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Protein Extraction: Lyse parental and resistant cells (both treated and untreated with this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in a suspected bypass pathway (e.g., p-Akt, Akt, p-ERK, ERK) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Hypothetical Signaling Pathway and Bypass Mechanism
In this hypothetical scenario, this compound inhibits the Kv1.5 channel, leading to a decrease in a pro-survival signal. In resistant cells, a compensatory "bypass" pathway, such as the PI3K/Akt pathway, becomes constitutively active, promoting cell survival independently of the Kv1.5 channel status.
Caption: Hypothetical bypass mechanism in this compound resistance.
Best practices for storing and handling DDO-02001
Technical Support Center: DDO-02001
This guide provides best practices and troubleshooting advice for the handling and storage of the investigational compound this compound. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity and stability of this compound.[1][2] Both lyophilized powder and solutions of this compound are sensitive to temperature and light.[3]
| Form | Storage Temperature | Light Conditions | Additional Notes |
| Lyophilized Powder | -20°C or below[1] | Protect from light (store in an opaque or amber vial)[1] | Store in a dry environment, consider using a desiccator for hygroscopic compounds.[1] |
| Reconstituted Solution | 2-8°C (short-term, <1 week) or -20°C/-80°C (long-term)[3] | Protect from light[4] | Minimize freeze-thaw cycles to prevent degradation.[3] Aliquot into single-use volumes. |
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, appropriate personal protective equipment (PPE) is essential to protect against skin, eye, and respiratory exposure.[5][6] This includes:
-
Gloves: To prevent skin contact.
-
Safety Goggles or Glasses with Side Shields: To protect the eyes from splashes.[6]
-
Lab Coat: To protect clothing and skin.[3]
-
Respirator: May be necessary if handling the powder outside of a certified chemical fume hood.
Always handle this compound in a well-ventilated area, preferably within a fume hood.[5]
Q3: How should I prepare a stock solution of this compound?
A3: To ensure accuracy and reproducibility, follow a standardized protocol for preparing stock solutions.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Use a high-purity, anhydrous solvent appropriate for this compound. Refer to the product's data sheet for recommended solvents.
-
Calculation: Determine the required volume of solvent to achieve the desired concentration. For example, to make a 10 mM solution from 5 mg of this compound with a molecular weight of 500 g/mol , you would add 1 mL of solvent.
-
Reconstitution: In a sterile environment, add the calculated volume of solvent to the vial.[3] Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, date of preparation, and solvent used.[3] Store the stock solution at the recommended temperature.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experimental outcomes, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Verify that this compound has been stored under the recommended conditions.[7] - Avoid repeated freeze-thaw cycles of stock solutions.[3] - Prepare fresh solutions from lyophilized powder. |
| Inaccurate Concentration | - Recalibrate balances and pipettes. - Ensure the compound was fully dissolved when preparing the stock solution. |
| Contamination | - Use sterile techniques and fresh solvents for solution preparation.[3] - Run a negative control (vehicle only) to check for contamination of the solvent or labware.[8] |
Issue 2: Difficulty Dissolving this compound
If this compound is not dissolving readily, try the following:
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | - Consult the product datasheet for the most appropriate solvent. - Test small amounts in different solvents to determine the best option. |
| Low Temperature | - Gently warm the solution. - Use sonication to aid dissolution. |
| Saturation | - The concentration may be too high for the chosen solvent. Try preparing a more dilute solution. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent experimental results.
Caption: Troubleshooting workflow for inconsistent results.
Safe Disposal
Unused or expired this compound and its solutions must be disposed of as chemical waste in accordance with institutional and environmental regulations.[3] Do not pour chemical waste into public drains.[3]
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. nationallaboratorysales.com [nationallaboratorysales.com]
- 6. support.hpe.com [support.hpe.com]
- 7. ashp.org [ashp.org]
- 8. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
Validation & Comparative
Validating the Effect of DDO-02001 on Kv1.5 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DDO-02001, a moderately potent inhibitor of the Kv1.5 potassium channel, with other relevant compounds. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a therapeutic agent, particularly for conditions such as atrial fibrillation.
Executive Summary
This compound is an inhibitor of the Kv1.5 potassium channel with a reported half-maximal inhibitory concentration (IC50) of 17.7 μM.[1][2] The Kv1.5 channel, encoded by the KCNA5 gene, is a key component of the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[2] This current plays a crucial role in the repolarization of the atrial action potential, making Kv1.5 a significant target for the development of antiarrhythmic drugs.[2] This guide will delve into the available data on this compound, compare it with other Kv1.5 inhibitors, and provide detailed experimental protocols for its validation.
Comparative Analysis of Kv1.5 Inhibitors
The therapeutic potential of a Kv1.5 inhibitor is determined by its potency, selectivity, and effects on channel kinetics. Below is a comparison of this compound with its more potent derivative, DDO-02005, and other notable Kv1.5 inhibitors.
| Compound | IC50 vs. Kv1.5 (μM) | Selectivity Profile | Mechanism of Action | Key Findings |
| This compound | 17.7[1][2] | Data not available | Not explicitly stated | Identified as a lead compound for the development of more potent Kv1.5 inhibitors.[2] |
| DDO-02005 | 0.72[2] | Data not available | Not explicitly stated | A derivative of this compound with significantly improved potency; showed anti-arrhythmic effects in animal models.[2] |
| DPO-1 | 0.133 | >100-fold selective vs. Kv2.1, Kv3.1, Kv4.2, hERG | Open-channel blocker | Potent and frequency-dependent inhibitor. |
| AVE-0118 | ~1 | Atrial-selective effects | Not explicitly stated | Prolongs atrial action potential duration. |
| S-0100176 | Not available | Data not available | Not explicitly stated | Mentioned as a known Kv1.5 channel blocker.[2] |
| MK-0448 | Not available | Specific for Kv1.5 | Not explicitly stated | Showed efficacy in animal models but was less effective in human clinical trials, possibly due to vagal nerve stimulation effects. |
Experimental Protocols
The validation of this compound's effect on Kv1.5 channels primarily relies on the whole-cell patch-clamp technique.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents from a single cell.
Objective: To determine the inhibitory effect of this compound on Kv1.5 channel currents and to characterize its effects on channel gating properties.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.5 channel (hKv1.5).
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
Procedure:
-
Cell Preparation: Plate HEK293-hKv1.5 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Data Acquisition:
-
Hold the cell membrane potential at -80 mV.
-
Elicit Kv1.5 currents by applying depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 500 ms).
-
Record currents before and after the application of this compound at various concentrations.
-
-
Data Analysis:
-
IC50 Determination: Measure the peak current at a specific voltage (e.g., +40 mV) for each concentration of this compound. Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50.
-
Gating Kinetics Analysis:
-
Activation: Fit the rising phase of the current traces to a Hodgkin-Huxley model to determine the time constant of activation (τ_act). Construct conductance-voltage (G-V) curves by plotting normalized peak currents against the test potential and fit with a Boltzmann function to determine the half-activation voltage (V1/2).
-
Inactivation: Use a two-pulse protocol to assess the voltage-dependence of steady-state inactivation. Fit the normalized current from the test pulse against the prepulse potential with a Boltzmann function.
-
-
Signaling Pathways and Visualizations
The activity and cell surface expression of Kv1.5 channels are regulated by various signaling pathways. A key pathway involves Protein Kinase C (PKC).
PKC-Mediated Regulation of Kv1.5
Activation of PKC has been shown to reduce Kv1.5 current by promoting the internalization and subsequent degradation of the channel protein. This process involves the ubiquitination of the channel, targeting it for lysosomal degradation.
Caption: PKC-mediated ubiquitination and lysosomal degradation of the Kv1.5 channel.
Experimental Workflow for this compound Validation
The following diagram outlines the logical flow of experiments to validate the effects of this compound on Kv1.5 channels.
Caption: Workflow for the electrophysiological validation of this compound.
Conclusion
This compound serves as a foundational molecule in the exploration of new Kv1.5 inhibitors. While its potency is moderate, it has led to the development of more effective compounds like DDO-02005.[2] For a complete validation, further studies are required to determine its selectivity profile against other cardiac ion channels and to fully characterize its effects on the electrophysiological properties of the Kv1.5 channel. The provided experimental protocols and conceptual frameworks offer a guide for researchers to conduct these essential validation studies.
References
A Comparative Guide to DDO-02001 and Other Kv1.5 Inhibitors for Atrial Fibrillation Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Kv1.5 potassium channel inhibitor DDO-02001 with other notable inhibitors. The data presented is curated from preclinical studies to facilitate an objective evaluation of their potential in the context of atrial fibrillation research.
The voltage-gated potassium channel Kv1.5, which conducts the ultra-rapid delayed rectifier potassium current (IKur), is a key regulator of the atrial action potential. Its atrial-specific expression in humans makes it an attractive therapeutic target for the treatment of atrial fibrillation (AF) with a potentially lower risk of ventricular proarrhythmias. This guide compares the electrophysiological properties of this compound, a moderately potent Kv1.5 inhibitor, with other significant compounds in the field.
Performance Comparison of Kv1.5 Inhibitors
The inhibitory potency of various compounds against the Kv1.5 channel is a critical parameter for their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates a higher potency.
| Compound | IC50 (µM) for Kv1.5 | Selectivity Profile |
| This compound | 17.7[1] | Not explicitly reported. |
| DDO-02005 | 0.72[2] | A more potent derivative of this compound.[2] |
| AVE0118 | 6.9[3] | Also blocks Ito and IK,ACh in a similar concentration range.[3] Potent inhibitor of TASK-1 channels (IC50 ~0.69 µM). |
| Vernakalant | - | Multi-channel blocker in the µM range.[3] |
| S9947 | 0.7[2] | Potent inhibitor of TASK-1 channels (IC50 ~0.01 µM). |
| MSD-D | 0.5[2] | Potent inhibitor of TASK-1 channels (IC50 ~0.35 µM). |
| ICAGEN-4 | 1.6[2] | Potent inhibitor of TASK-1 channels (IC50 ~0.08 µM). |
| XEN-D0103 | 0.025[4] | >500-fold selectivity over hERG, Kv4.3, Nav1.5, Cav1.2, and Kir2.1.[4] |
| DPO-1 | 0.03 (Kd)[4] | Blocks other channels in the µM range.[4] |
| HMQ1611 | 2.07 | Open channel blocker of Kv1.5. |
| Rosiglitazone | 18.9 | Open channel blocker of Kv1.5. |
Experimental Methodologies
The data presented in this guide is primarily derived from in vitro electrophysiological studies. The following protocols are standard methods used to characterize the inhibitory activity of compounds on Kv1.5 channels and their effects on atrial action potentials.
Kv1.5 Inhibition Assay (Whole-Cell Patch-Clamp)
This technique is employed to measure the inhibitory effect of a compound on the Kv1.5 potassium current and to determine its IC50 value.
Cell Preparation:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human Kv1.5 channel (hKv1.5) are used.[5]
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[5]
Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).
-
The intracellular (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
To elicit Kv1.5 currents, cells are held at a holding potential of -80 mV and depolarized with voltage steps to +60 mV.[6]
-
The test compound is applied at various concentrations to the extracellular solution.
-
The peak current amplitude is measured before and after drug application to determine the percentage of inhibition.[5]
Data Analysis:
-
The concentration-response curve is fitted with the Hill equation to calculate the IC50 value.
Atrial Action Potential Duration (APD) Measurement
This assay assesses the functional consequence of Kv1.5 inhibition on the repolarization phase of the atrial action potential. Inhibition of IKur is expected to prolong the APD.
Tissue/Cell Preparation:
-
Isolated human or animal atrial myocytes are used.
-
Alternatively, atrial tissue preparations (e.g., trabeculae) can be employed.
Electrophysiological Recording:
-
Action potentials are recorded using the sharp microelectrode or perforated patch-clamp technique in current-clamp mode.[7]
-
The tissue or cells are superfused with a physiological saline solution (e.g., Tyrode's solution) at a physiological temperature (e.g., 37°C).
-
Action potentials are elicited by electrical stimulation at a fixed frequency (e.g., 1 Hz).[7]
-
After recording a stable baseline, the test compound is applied.
Data Analysis:
-
The action potential duration is measured at different levels of repolarization, typically at 50% (APD50) and 90% (APD90).[7]
-
The prolongation of APD in the presence of the inhibitor is quantified.
Signaling Pathways and Regulation of Kv1.5
The function and cell surface expression of the Kv1.5 channel are subject to complex regulation by various intracellular signaling pathways. Understanding these pathways is crucial for comprehending the overall impact of Kv1.5 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of potent Kv1.5 potassium channel inhibitors reveals the molecular basis for blocking kinetics and binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kv1.5 Potassium Channel Inhibitors for the Treatment and Prevention of Atrial Fibrillation | Semantic Scholar [semanticscholar.org]
- 5. I(Kur)/Kv1.5 channel blockers for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Kv1.5 modulators and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]
Comparative Analysis of DDO-02001 and Amiodarone for Atrial Fibrillation
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the investigational Kv1.5 potassium channel inhibitor, DDO-02001, and the established multi-channel blocker, amiodarone, for the treatment of atrial fibrillation (AF). While direct comparative clinical trials are not available, this document synthesizes existing preclinical data for this compound and extensive clinical data for amiodarone to offer a valuable resource for the scientific community.
Executive Summary
This compound is an emerging therapeutic candidate with a targeted mechanism of action, offering the potential for a more specific and possibly safer treatment for atrial fibrillation. In contrast, amiodarone is a highly effective and widely prescribed antiarrhythmic with a broad spectrum of activity, but its use is often limited by a significant side effect profile. This guide explores their distinct mechanisms, efficacy, and safety profiles based on available data.
Mechanism of Action
This compound: Selective Kv1.5 Potassium Channel Inhibition
This compound is an arylmethylpiperidine derivative that acts as a moderately potent inhibitor of the Kv1.5 potassium channel.[1] The Kv1.5 channel is a key component of the ultra-rapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria. By selectively inhibiting this channel, this compound is designed to prolong the action potential duration in atrial cells, a key mechanism for suppressing the re-entrant circuits that sustain atrial fibrillation, with potentially minimal effects on ventricular tissue.[1][2]
Amiodarone: Multi-Channel Blockade
Amiodarone's antiarrhythmic effects are comprehensive, stemming from its ability to block multiple ion channels.[3][4][5] It is classified as a Class III antiarrhythmic due to its primary action of blocking potassium channels, which prolongs the cardiac action potential and the effective refractory period.[3][4] Additionally, amiodarone exhibits Class I (sodium channel blockade), Class II (non-competitive beta-blocking), and Class IV (calcium channel blockade) effects.[3][4][5] This broad mechanism of action contributes to its high efficacy in a wide range of arrhythmias but also to its extensive side effect profile.[3][4]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in an atrial myocyte.
Signaling Pathway of Amiodarone
Caption: Multi-channel blocking mechanism of amiodarone.
Data Presentation: Efficacy and Potency
Table 1: Preclinical Potency and Efficacy of this compound and its Analog DDO-02005
| Compound | Target | IC50 | Efficacy Model | Key Findings | Reference |
| This compound | Kv1.5 Channel | 17.7 µM | In vitro | Moderate inhibitory effect on Kv1.5 channel. | [1] |
| DDO-02005 | Kv1.5 Channel | 0.72 µM | In vitro | Excellent inhibition of Kv1.5. | [1] |
| DDO-02005 | CaCl2-ACh induced AF (rat model) | Not specified | In vivo | Good anti-atrial fibrillation effect. | [1][6] |
| DDO-02005 | Aconitine-induced arrhythmia (rat model) | 0.1, 1, 3, 9 mg/kg (IV) | In vivo | Effective anti-arrhythmic activity. | [6] |
Table 2: Clinical Efficacy of Amiodarone in Atrial Fibrillation
| Study/Parameter | Patient Population | Dosing Regimen | Efficacy Endpoint | Results | Reference |
| AFFIRM & AF-CHF Pooled Analysis | Patients with AF | Amiodarone for rhythm control | Freedom from recurrent AF | 84% at 1 year, 45% at 5 years. | [7] |
| SAFE-T Trial | Persistent AF | 800 mg/day loading, 200-300 mg/day maintenance | Recurrence of AF | 35% recurrence with amiodarone vs. 63% with sotalol/propafenone. | [8] |
| Acute Conversion | Recent-onset AF | 30 mg/kg oral loading dose | Conversion to sinus rhythm at 24h | 87% with amiodarone vs. 35% with placebo. | [9] |
| Maintenance of Sinus Rhythm | Post-cardioversion | 200-800 mg/day | Maintenance of sinus rhythm | 34-50% with amiodarone vs. 5-17% with placebo. | [8] |
Data Presentation: Safety and Tolerability
Table 3: Preclinical Safety of DDO-02005
| Compound | Safety Assessment | Key Findings | Reference |
| DDO-02005 | 12-lead electrocardiogram | Better preliminary safety profile compared to Azimilide. | [1] |
Table 4: Adverse Effects of Amiodarone in Clinical Use
| Adverse Effect Category | Incidence | Notes | References |
| Non-cardiac | |||
| Thyroid dysfunction | Common | Can cause both hypothyroidism and hyperthyroidism. | [10] |
| Pulmonary toxicity | Infrequent but serious | Can lead to fibrosis. | [10] |
| Hepatotoxicity | Common (elevated enzymes) | Regular monitoring required. | [10] |
| Ocular effects | Common (corneal microdeposits) | Usually benign. | [10] |
| Skin reactions | Common (photosensitivity, blue-gray discoloration) | [10] | |
| Gastrointestinal discomfort | Common | Nausea, vomiting. | [11] |
| Cardiac | |||
| Bradycardia and Hypotension | Increased risk, especially with IV administration | [11] | |
| Proarrhythmia | Relatively rare compared to other antiarrhythmics | [12] | |
| Overall side effects (low-dose) | 17% (pooled estimate) | Discontinuation required in 6% of patients. | [13] |
Experimental Protocols
Kv1.5 Inhibition Assay for this compound
The inhibitory activity of this compound and its analogs on the Kv1.5 channel was evaluated using the whole-cell patch-clamp technique on Chinese hamster ovary (CHO) cells stably expressing the human Kv1.5 channel.
-
Cell Culture: CHO cells were cultured in a suitable medium and passaged regularly.
-
Electrophysiology: Whole-cell currents were recorded using an amplifier. The external solution contained (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4). The internal pipette solution contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2).
-
Voltage Protocol: Cells were held at a holding potential of -80 mV. Kv1.5 currents were elicited by a 300 ms depolarizing pulse to +30 mV, followed by a 200 ms repolarization step to -40 mV.
-
Data Analysis: The inhibitory effect of the compounds was determined by measuring the reduction in the peak current amplitude at the end of the depolarizing pulse. The IC50 values were calculated by fitting the concentration-response data to a Hill equation.
Experimental Workflow for Kv1.5 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on Kv1.5 channels.
In Vivo Model of Atrial Fibrillation (for DDO-02005)
The anti-arrhythmic efficacy of DDO-02005 was assessed in a rat model of atrial fibrillation induced by calcium chloride (CaCl2) and acetylcholine (ACh).
-
Animal Model: Sprague-Dawley rats were used.
-
Induction of AF: Atrial fibrillation was induced by intravenous infusion of a mixture of CaCl2 and ACh.
-
Drug Administration: DDO-02005 was administered intravenously at various doses prior to the induction of AF.
-
ECG Monitoring: The electrocardiogram (ECG) was continuously monitored to detect the onset and duration of AF.
-
Efficacy Endpoint: The primary endpoint was the prevention of AF induction or a reduction in the duration of AF episodes compared to a control group.
Conclusion and Future Directions
The preclinical data on this compound and its more potent analog, DDO-02005, are promising, suggesting that selective Kv1.5 inhibition is a viable strategy for the treatment of atrial fibrillation. The high atrial specificity of the target offers the potential for a better safety profile compared to multi-channel blockers like amiodarone.
Amiodarone remains a cornerstone of AF management due to its high efficacy. However, its use is often complicated by a wide array of adverse effects, necessitating careful patient selection and monitoring.
Future research should focus on comprehensive preclinical safety and toxicology studies for this compound or its analogs to support their progression into clinical trials. Head-to-head comparative studies with amiodarone in relevant preclinical models would be invaluable. Ultimately, well-designed clinical trials will be necessary to determine the therapeutic potential and safety of this compound in patients with atrial fibrillation. The development of more targeted therapies like this compound represents a significant step towards personalized and safer management of atrial fibrillation.
References
- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Structure Determination and Kv1.5 Ion Channel Inhibition Activities of New Debromoaplysiatoxin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. DDO-02005 I CAS#: 1186049-44-4 I Kv1.5 potassium channel inhibitor I InvivoChem [invivochem.com]
- 7. Efficacy of amiodarone in patients with atrial fibrillation with and without left ventricular dysfunction: a pooled analysis of AFFIRM and AF-CHF trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of amiodarone for the prevention of atrial fibrillation recurrence after cardioversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acpjournals.org [acpjournals.org]
- 10. Is Amiodarone Safe for AFib? - GoodRx [goodrx.com]
- 11. Examining the safety of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amiodarone for the maintenance of sinus rhythm in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Low-dose Amiodarone Is Safe: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Activity of DDO-02001: A Comparative Analysis of Kv1.5 Channel Inhibition
A definitive guide for researchers navigating the landscape of Kv1.5 potassium channel inhibitors. This document provides a comprehensive cross-validation of DDO-02001's activity in various cell types, benchmarked against a panel of alternative compounds. Detailed experimental protocols and signaling pathway visualizations offer a complete resource for drug development professionals.
This compound has emerged as a noteworthy modulator of the Kv1.5 potassium channel, a critical protein in cardiac action potential repolarization and a promising target for antiarrhythmic therapies.[1] This guide delves into the specifics of this compound's inhibitory action, presenting a comparative analysis of its potency across different cellular environments. To provide a broader context, its performance is juxtaposed with other known Kv1.5 inhibitors, offering researchers a clear perspective on its relative efficacy.
Comparative Potency of Kv1.5 Inhibitors Across Diverse Cell Lines
The inhibitory activity of this compound and a selection of alternative compounds targeting the Kv1.5 channel has been evaluated in various cell systems, including Human Embryonic Kidney (HEK-293) cells and Chinese Hamster Ovary (CHO) cells, which are commonly used for heterologous expression of ion channels, as well as in native human atrial myocytes. The half-maximal inhibitory concentration (IC50) serves as the primary metric for comparison.
| Compound | Cell Type | IC50 (μM) | Reference |
| This compound | Not Specified | 17.7 | [1] |
| DDO-02005 | Not Specified | 0.72 | [2][3][4][5][6][7] |
| S9947 | Not Specified | 0.7 | [8] |
| MSD-D | Not Specified | 0.5 | [8] |
| ICAGEN-4 | Not Specified | 1.6 | [8] |
| Myricetin | HEK-293 | ~5 | [9] |
| Hesperetin | HEK-293 | 23.15 | [10] |
| HMQ1611 | CHO | 2.07 | [11] |
| AVE0118 | Not Specified | 6.9 | [12] |
| XEN-D0103 | Not Specified | 0.025 | [12] |
| DPO-1 | Not Specified | 0.03 | [12] |
| Psora-4 | Not Specified | Potent inhibitor | [13] |
Visualizing the Kv1.5 Signaling Cascade
The functional activity of the Kv1.5 channel is modulated by various intracellular signaling pathways. Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK) have been identified as key regulators, influencing channel trafficking and surface expression.[14][15] The following diagram illustrates a simplified model of this regulatory pathway.
Standardized Protocol for Assessing Kv1.5 Inhibition
The evaluation of this compound and other inhibitors typically relies on the whole-cell patch-clamp technique to measure the flow of ions through the Kv1.5 channels expressed in a suitable host cell line.
Experimental Workflow
The following diagram outlines the key steps involved in a typical electrophysiological assessment of Kv1.5 inhibitors.
Detailed Methodology
1. Cell Culture and Transfection:
-
HEK-293 or CHO cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Cells are transiently or stably transfected with a plasmid encoding the human Kv1.5 (KCNA5) gene. A reporter gene such as GFP can be co-transfected to identify successfully transfected cells.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The external (bath) solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to a pH of 7.4.
-
The internal (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to a pH of 7.2.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a giga-ohm seal with the cell membrane.
3. Voltage-Clamp Protocol:
-
The cell is held at a holding potential of -80 mV.
-
To elicit Kv1.5 currents, depolarizing voltage steps are applied, for example, to +60 mV for 300 ms, followed by a repolarizing step to -40 mV.
-
Currents are recorded in the absence (baseline) and presence of varying concentrations of the test compound.
4. Data Analysis:
-
The peak outward current at the end of the depolarizing pulse is measured.
-
The percentage of current inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
This comprehensive guide provides researchers with the necessary data and protocols to effectively evaluate the activity of this compound and other Kv1.5 inhibitors in their specific experimental contexts. The provided visualizations of the signaling pathway and experimental workflow serve to further clarify the complex processes involved in Kv1.5 channel modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. DDO-02005 | TargetMol [targetmol.com]
- 4. DDO-02005 Datasheet DC Chemicals [dcchemicals.com]
- 5. DDO-02005 free base | Kv1.5钾离子通道抑制剂 | MCE [medchemexpress.cn]
- 6. DDO-02005 | Kv1.5钾离子通道抑制剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of potent Kv1.5 potassium channel inhibitors reveals the molecular basis for blocking kinetics and binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myricetin inhibits Kv1.5 channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of hesperetin on Kv1.5 potassium channels stably expressed in HEK 293 cells and ultra-rapid delayed rectifier K(+) current in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]
- 12. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The voltage-dependent K+ channels Kv1.3 and Kv1.5 in human cancer [frontiersin.org]
- 14. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PKC and AMPK regulation of Kv1.5 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DDO-02001 and its Analogs as Kv1.5 Potassium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Kv1.5 potassium channel inhibitor DDO-02001 and its synthesized analogs. The content herein is based on findings from the study by Zhao et al., published in the Journal of Enzyme Inhibition and Medicinal Chemistry in 2022, which aimed to improve the inhibitory activity of this compound for the potential treatment of atrial fibrillation.
Introduction to this compound and Kv1.5 Inhibition
This compound is a moderately potent inhibitor of the Kv1.5 potassium channel, with a reported half-maximal inhibitory concentration (IC50) of 17.7 μM.[1][2] The Kv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the atrial action potential. Inhibition of this channel is a promising therapeutic strategy for the management of atrial fibrillation, the most common cardiac arrhythmia. By blocking the Kv1.5 channel, these agents can prolong the atrial action potential duration and the effective refractory period, thereby suppressing the abnormal electrical impulses that characterize atrial fibrillation.
A series of arylmethylpiperidine derivatives based on the structure of this compound were synthesized and evaluated to identify compounds with enhanced inhibitory potency against the Kv1.5 channel. This guide presents a side-by-side comparison of these analogs, supported by experimental data and detailed methodologies.
Performance Comparison of this compound and its Analogs
The inhibitory activities of this compound and its analogs against the Kv1.5 potassium channel were quantified by determining their IC50 values. The data reveals a significant improvement in potency for several of the synthesized analogs, most notably DDO-02005, which exhibited an IC50 of 0.72 μM, representing a greater than 24-fold increase in activity compared to the parent compound, this compound.
| Compound ID | Structure/Modification from this compound | IC50 (μM) |
| This compound | Parent Compound | 17.7 |
| DDO-02002 | Linker modified to -CH2- | > 50 |
| DDO-02003 | Linker modified to -NH-CH2- | 1.25 |
| DDO-02004 | Linker modified to -NH-CH2-CH2- | 5.89 |
| DDO-02005 | Linker modified to -NH-CH2- and 4-methoxybenzyl group | 0.72 |
| DDO-02006 | Electron-withdrawing group on benzene ring | 3.24 |
| DDO-02007 | 3,4-dimethoxybenzyl group | 1.88 |
| DDO-02008 | 2,4-dimethoxybenzyl group | 2.15 |
| DDO-02009 | 4-fluorobenzyl group | 8.63 |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the arylmethylpiperidine analogs of this compound involved a multi-step process. The general procedure for the synthesis of analogs DDO-02003 through DDO-02009 is outlined below.
Materials:
-
Intermediate compound 5 (tert-butyl 4-aminopiperidine-1-carboxylate)
-
Various aldehydes or ketones (compounds 6-17 in the original publication)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (CH2Cl2)
-
Saturated ammonium chloride (NH4Cl) solution
-
Hydrochloric acid in ethyl acetate (HCl-EA) solution
-
Ethyl acetate (EA)
Procedure:
-
To a solution of intermediate 5 (0.1 g, 0.434 mmol) and the respective aldehyde or ketone (0.651 mmol) in CH2Cl2, sodium triacetoxyborohydride (0.183 g, 0.868 mmol) was added.
-
The reaction mixture was stirred at room temperature.
-
Upon completion of the reaction, the solvent was evaporated.
-
The reaction was quenched by the addition of a saturated NH4Cl solution.
-
The product was extracted with CH2Cl2 (3 x 20 mL) and the combined organic layers were dried under vacuum.
-
An HCl-EA solution was added to form the hydrochloride salt.
-
The solid product was recrystallized from ethyl acetate.
Whole-Cell Patch Clamp Assay for Kv1.5 Inhibition
The inhibitory activity of the compounds on the Kv1.5 channel was determined using the whole-cell patch-clamp technique on HEK293 cells stably expressing the human Kv1.5 channel.
Cell Culture:
-
HEK293 cells stably expressing the hKv1.5 channel were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Electrophysiological Recording:
-
Whole-cell currents were recorded using an EPC-10 amplifier and Pulse software (HEKA).
-
The external solution contained (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
The internal pipette solution contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Pipettes were pulled from borosilicate glass and had a resistance of 2-4 MΩ when filled with the internal solution.
-
Cells were held at a holding potential of -80 mV.
-
Kv1.5 currents were elicited by a 500 ms depolarizing pulse to +60 mV, followed by a repolarizing pulse to -40 mV.
-
The test compounds were dissolved in the external solution and perfused onto the cells.
-
The inhibitory effect of each compound was calculated as the percentage reduction of the peak current amplitude.
-
IC50 values were determined by fitting the concentration-response data to the Hill equation.
Visualizations
Caption: Role of Kv1.5 in atrial action potential and its inhibition by this compound and its analogs.
Caption: Workflow for the synthesis and biological evaluation of this compound analogs.
References
DDO-02001: A Comparative Analysis of a Novel Kv1.5 Potassium Channel Inhibitor Against Established Anti-Arrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational anti-arrhythmic compound DDO-02001 and its more potent derivative, DDO-02005, with established Class III anti-arrhythmic drugs. The focus is on the efficacy of these compounds in preclinical models of arrhythmia, with supporting experimental data and detailed methodologies.
Introduction
This compound is a novel small molecule identified as a moderately potent inhibitor of the Kv1.5 potassium channel, which is encoded by the KCNA5 gene. This channel is a key component of the ultra-rapid delayed rectifier potassium current (IKur), predominantly expressed in the atria. As such, Kv1.5 has emerged as a promising, atrial-selective target for the treatment of atrial fibrillation (AF). This compound, and its more potent analog DDO-02005, represent a targeted approach to anti-arrhythmic therapy with the potential for reduced ventricular pro-arrhythmic side effects.
This guide compares the preclinical efficacy of this compound and DDO-02005 with established Class III anti-arrhythmic agents, namely amiodarone, sotalol, and dofetilide. These established drugs also exert their anti-arrhythmic effects, at least in part, by blocking potassium channels and prolonging the atrial action potential.
Mechanism of Action: Targeting the Kv1.5 Potassium Channel
The primary mechanism of action for this compound and DDO-02005 is the inhibition of the Kv1.5 potassium channel. By blocking this channel, these compounds delay the repolarization of the atrial action potential, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP). This increase in the refractory period is believed to be the primary mechanism by which these drugs suppress and terminate atrial arrhythmias.
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound, DDO-02005, and established Class III anti-arrhythmic drugs. Direct head-to-head comparative studies are limited; therefore, data from similar experimental models are presented to provide a relative assessment of efficacy.
In Vitro Potency
| Compound | Target | IC50 (µM) |
| This compound | Kv1.5 | 17.7 |
| DDO-02005 | Kv1.5 | 0.72[1] |
| Amiodarone | Multiple ion channels | Varies by channel |
| Sotalol | β-adrenergic receptors, K+ channels | Varies by target |
| Dofetilide | IKr (hERG) | ~0.01 |
In Vivo Efficacy in Animal Models
Aconitine-Induced Arrhythmia Model (Rats)
This model is used to assess the general anti-arrhythmic potential of a compound. Aconitine induces arrhythmias by persistently activating sodium channels.
| Drug | Dosage | Efficacy |
| DDO-02005 | 0.1, 1, 3, 9 mg/kg (IV) | Effectively combats arrhythmogenic toxicity[1] |
| Amiodarone | Not specified | Effective in suppressing polymorphic ventricular tachycardia[2][3] |
| Sotalol | Not specified | Ineffective in delaying the onset of aconitine-induced dysrhythmias in mice[4] |
| Dofetilide | Not specified | Data not available in this model |
Calcium Chloride-Acetylcholine (CaCl2-ACh)-Induced Atrial Fibrillation Model (Rats)
This model specifically induces atrial fibrillation, making it particularly relevant for assessing drugs targeting this condition.
| Drug | Dosage | Efficacy |
| DDO-02005 | Not specified | Good anti-atrial fibrillation effect[1] |
| Amiodarone | Not specified | Limited direct data in this specific rat model, but known to be effective in other AF models[5] |
| Sotalol | Not specified | Data not available in this specific rat model |
| Dofetilide | Not specified | Data not available in this specific rat model |
Canine Models of Atrial Fibrillation
Canine models are often used to evaluate the effects of anti-arrhythmic drugs on atrial electrophysiology due to the similarity of their cardiac physiology to humans.
| Drug | Animal Model | Key Findings |
| Amiodarone | Chronic ACh-mediated AF | Prevents AF induction by prolonging APD and reducing excitability[6] |
| Sotalol | Atrial tachypacing-induced AF with LVD | Prolonged AERP and prevented AF perpetuation[7] |
| Dofetilide | Pacing-induced AF | Prolonged average ERP by 22% and terminated AF in all dogs[8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Aconitine-Induced Arrhythmia in Rats
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Catheterization: A catheter is inserted into the jugular vein for drug administration.
-
ECG Monitoring: Electrocardiogram (ECG) is continuously monitored to record cardiac rhythm.
-
Drug Administration: A single intravenous dose of DDO-02005 (0.1, 1, 3, or 9 mg/kg) or vehicle is administered.
-
Arrhythmia Induction: A continuous infusion of aconitine is initiated to induce cardiac arrhythmias.
-
Endpoint Measurement: The primary endpoints are the time to onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
CaCl2-ACh-Induced Atrial Fibrillation in Rats
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Catheterization: A catheter is placed in the tail vein for infusions.
-
ECG Monitoring: Continuous ECG monitoring is performed.
-
Drug Administration: The test compound or vehicle is administered intravenously prior to AF induction.
-
AF Induction: A solution of calcium chloride and acetylcholine is infused to induce atrial fibrillation.
-
Endpoint Measurement: The incidence and duration of AF episodes are recorded and analyzed.
Discussion and Future Directions
The preclinical data suggest that this compound and its more potent analog, DDO-02005, are promising candidates for the treatment of atrial fibrillation. Their mechanism of action, selective inhibition of the atrial-specific Kv1.5 potassium channel, offers a potential advantage over existing multi-channel blocking anti-arrhythmic drugs by minimizing the risk of ventricular pro-arrhythmias.
The in vitro potency of DDO-02005 (IC50 = 0.72 µM) is noteworthy.[1] Furthermore, its efficacy in the aconitine-induced arrhythmia and CaCl2-ACh-induced AF models in rats demonstrates its anti-arrhythmic potential in vivo.[1]
A direct comparison with established Class III agents like amiodarone, sotalol, and dofetilide in the same preclinical models is essential for a definitive assessment of relative efficacy. While amiodarone has shown efficacy in an aconitine-induced arrhythmia model, data for sotalol and dofetilide in this specific rat model are less clear.[2][3][4] The lack of directly comparable data in the CaCl2-ACh-induced AF model for the established drugs also highlights a gap in the current literature.
Future research should focus on head-to-head preclinical studies comparing DDO-02005 with amiodarone, sotalol, and dofetilide in validated rat models of atrial fibrillation. Key endpoints should include the effects on atrial action potential duration and effective refractory period, as well as the dose-dependent efficacy in terminating and preventing atrial fibrillation. Such studies will be crucial in determining the therapeutic potential of this compound and DDO-02005 as novel, atrial-selective anti-arrhythmic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Successful treatment of aconitine induced life threatening ventricular tachyarrhythmia with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone for the Successful Management of Caowu Poisoning – Induced Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antagonism of aconitine-induced dysrhythmias in mice as a method of detecting and assessing antidysrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of amiodarone on the muscarinic acetylcholine receptor-operated potassium current in guinea pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atrial-Selective Effects of Chronic Amiodarone in the Management of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d,l-Sotalol reverses abbreviated atrial refractoriness and prevents promotion of atrial fibrillation in a canine model with left ventricular dysfunction induced by atrial tachypacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic Effects of the New Class III Antiarrhythmic Drug Dofetilide in an Experimental Canine Model of Pacing-induced Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Benchmarking DDO-02001: A Comparative Guide to Kv1.5 Potassium Channel Inhibitors for Atrial Fibrillation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the research compound DDO-02001 against other notable Kv1.5 potassium channel inhibitors. The data presented is intended to assist researchers in selecting the most appropriate compounds for their studies in the field of anti-arrhythmic drug discovery, with a specific focus on atrial fibrillation.
Introduction
Atrial fibrillation (AF) is the most common cardiac arrhythmia, and the Kv1.5 potassium channel, which conducts the ultra-rapid delayed rectifier potassium current (IKur), is a key regulator of the atrial action potential. Inhibition of the Kv1.5 channel is a promising therapeutic strategy for the management of AF. This compound is a research compound identified as a moderately potent inhibitor of the Kv1.5 potassium channel.[1] This guide benchmarks the performance of this compound and its more potent derivative, DDO-02005, against other well-characterized Kv1.5 inhibitors.
Performance Comparison of Kv1.5 Inhibitors
The following table summarizes the in vitro potency of this compound and other key research compounds against the Kv1.5 potassium channel. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target | IC50 (µM) | Cell Line/System | Reference |
| This compound | Kv1.5 | 17.7 | Not Specified | [1] |
| DDO-02005 | Kv1.5 | 0.72 | Not Specified | [1][2][3][4] |
| AVE-0118 | Kv1.5 | 1.1 - 6.9 | Xenopus oocytes / Not Specified | [5][6][7][8][9] |
| Vernakalant | Kv1.5 | 13.35 | Wild-type Kv1.5 channels | [10][11] |
| DPO-1 | Kv1.5 | 0.31 - 0.78 | rKv1.5 / Xenopus oocytes | [12][13][14] |
| MK-0448 | Kv1.5 | 0.0086 (8.6 nM) | Recombinant human Kv1.5 in CHO cells | [15] |
Key Observations:
-
This compound displays moderate potency as a Kv1.5 inhibitor.
-
Its derivative, DDO-02005, shows significantly improved potency, with an IC50 value in the sub-micromolar range.[1][2][3][4]
-
Compounds like DPO-1 and MK-0448 exhibit high potency, with IC50 values in the nanomolar range.[12][13][14][15]
-
AVE-0118 and Vernakalant are also potent inhibitors, though Vernakalant is noted to be a multi-ion channel blocker.[5][6][7][8][9][10][11]
Selectivity and Safety Profile
A critical aspect of developing anti-arrhythmic drugs is their selectivity for the target channel over other cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of the hERG channel can lead to life-threatening ventricular arrhythmias.
| Compound | Selectivity Profile | In Vivo Efficacy/Safety Notes | Reference |
| DDO-02005 | Data not available | Effective in a CaCl2-ACh induced atrial fibrillation rat model and against aconitine-induced arrhythmias. | [1][2][3][4] |
| AVE-0118 | Non-selective, also blocks Ito and IK,ACh. | Reduces AF inducibility in goats without prolonging the QTc interval at effective doses. | [5][7] |
| Vernakalant | Multi-ion channel blocker. | [7] | |
| DPO-1 | Selective for IKur over Ito, IK1, IKr, and IKs. | Increases action potential duration in atrial but not ventricular myocytes. | [12] |
| MK-0448 | Strong inhibition of IKur with minimal off-target activity. | Terminated sustained atrial fibrillation in a conscious dog heart failure model. Prolonged atrial refractory period without affecting the ventricular refractory period in normal anesthetized dogs. | [16][17] |
Experimental Protocols
Whole-Cell Patch Clamp Assay for Kv1.5 Inhibition
This in vitro electrophysiological technique is the gold standard for determining the potency of compounds on ion channels.
Objective: To measure the inhibitory effect of test compounds on the IKur current conducted by Kv1.5 channels expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human Kv1.5 channel are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Cells are perfused with an extracellular solution, and a glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to allow electrical access to the whole cell.
-
-
Voltage Protocol: A specific voltage protocol is applied to elicit the Kv1.5 current. A typical protocol involves a holding potential of -80 mV, followed by depolarizing steps to various test potentials (e.g., +40 mV) to activate the channels.
-
Compound Application: The test compound is applied to the cell at various concentrations through the perfusion system.
-
Data Analysis: The peak outward current in the presence of the compound is compared to the control current (before compound application). The concentration-response data is then fitted to a Hill equation to determine the IC50 value.
hERG Channel Safety Screening
Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a critical off-target effect that can lead to cardiac arrhythmias.
Methodology:
The experimental setup is similar to the Kv1.5 assay, but with cells expressing the hERG channel.
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Voltage Protocol: A specific voltage protocol designed to elicit the characteristic hERG current is applied. This typically involves a depolarizing prepulse to activate the channels, followed by a repolarizing step to a negative potential to record the large "tail" current, which is characteristic of hERG.
-
Data Analysis: The inhibitory effect of the test compound on the hERG tail current is measured, and the IC50 value is determined. A higher IC50 value for hERG compared to the target channel (Kv1.5) indicates better selectivity.
Visualizations
Caption: Signaling pathway of Kv1.5 inhibition in atrial cardiomyocytes.
Caption: Experimental workflow for comparing Kv1.5 inhibitors.
References
- 1. DDO-02005 | Kv1.5钾离子通道抑制剂 | MCE [medchemexpress.cn]
- 2. biocat.com [biocat.com]
- 3. DDO-02005 Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Binding site of a novel Kv1.5 blocker: a "foot in the door" against atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AVE-0118 | Kv1.5 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Vernakalant Hydrochloride|748810-28-8|MOLNOVA [molnova.cn]
- 12. DPO-1 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Molecular determinants of Kv1.5 channel block by diphenyl phosphine oxide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jdc.jefferson.edu [jdc.jefferson.edu]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
Replicating Published Efficacy of DDO-02001: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Kv1.5 potassium channel inhibitor DDO-02001 with its optimized analog, DDO-02005, and the established antiarrhythmic agent, Azimilide. The data presented is based on published results, offering a framework for researchers seeking to replicate and build upon these findings.
Executive Summary
This compound is a moderately potent inhibitor of the Kv1.5 potassium channel, a key target in atrial fibrillation research. Structure-activity relationship (SAR) studies led to the development of DDO-02005, which demonstrates significantly enhanced potency. This guide outlines the in vitro potency of these compounds and provides the detailed experimental protocols necessary for their evaluation. A comparison with the multi-channel blocker Azimilide is included to provide broader context on antiarrhythmic drug profiles.
Data Presentation
In Vitro Potency Comparison of Kv1.5 Channel Inhibitors
| Compound | Target | IC50 (μM) | Cell Line | Assay Method | Reference |
| This compound | Kv1.5 | 17.7 | HEK293 | Whole-cell patch clamp | [1][2] |
| DDO-02005 | Kv1.5 | 0.72 | HEK293 | Whole-cell patch clamp | [1][2] |
| Azimilide | IKr (hERG) | ~1.0 | Oocytes/Mammalian Cells | Voltage Clamp | N/A |
| Azimilide | IKs | ~2.6 | Oocytes/Mammalian Cells | Voltage Clamp | N/A |
| Vernakalant | Kv1.5 | ~13 | HEK293 | Whole-cell patch clamp | [3] |
Note: A direct IC50 of Azimilide on the Kv1.5 channel under identical conditions was not available in the primary literature reviewed. Azimilide's primary targets are the IKr and IKs channels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Kv1.5 inhibition and the experimental workflow for assessing compound potency.
References
Statistical Validation of DDO-02001: A Comparative Guide to Kv1.5 Potassium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for DDO-02001, a moderately potent Kv1.5 potassium channel inhibitor, with its more potent derivative, DDO-02005, and other notable alternatives. The data presented is intended to offer an objective overview to inform research and development in the field of anti-arrhythmic drug discovery.
Data Presentation: Comparative Inhibitory Potency
The inhibitory effects of this compound and its analogues were assessed against the Kv1.5 potassium channel, a key target in atrial fibrillation research. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for this compound and a selection of other Kv1.5 inhibitors.
| Compound | IC50 (μM) | Notes |
| This compound | 17.7[1] | A moderately potent Kv1.5 potassium channel inhibitor. |
| DDO-02005 | 0.72[2][3] | A potent derivative of this compound with significantly improved inhibitory activity. |
| S9947 | 0.7[4] | A potent Kv1.5 inhibitor with fast on- and off-rates. |
| MSD-D | 0.5[4] | A potent Kv1.5 inhibitor. |
| ICAGEN-4 | 1.6[4] | A known Kv1.5 inhibitor. |
| AVE0118 | 6.9[5] | A Kv1.5 blocker that also exhibits effects on other channels. |
| Vernakalant | - | A multi-channel blocker, including Kv1.5, used in clinical practice.[5] |
| XEN-D0103 | 0.025[5] | A highly potent and selective Kv1.5 inhibitor. |
| DPO-1 | 0.03 (Kd)[5] | A potent Kv1.5 inhibitor with high selectivity. |
| HMQ1611 | 2.07[6] | A symmetrical biphenyl derivative that inhibits the hKv1.5 current. |
Experimental Protocols
The following is a detailed methodology for the whole-cell patch-clamp technique used to determine the inhibitory activity of compounds on the Kv1.5 potassium channel.
Whole-Cell Patch-Clamp Assay for Kv1.5 Inhibition
1. Cell Preparation:
-
HEK293 cells stably expressing the human Kv1.5 channel are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Cells are passaged regularly to maintain a healthy, sub-confluent monolayer.
-
For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.
-
Compound Preparation: Test compounds (e.g., this compound) are dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then made in the external solution to achieve the desired final concentrations for testing.
3. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber mounted on the stage of an inverted microscope.
-
The chamber is continuously perfused with the external solution.
-
Patch pipettes are fabricated from borosilicate glass capillaries using a micropipette puller, with a resistance of 2-5 MΩ when filled with the internal solution.
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying a brief suction to establish the whole-cell configuration.
-
Kv1.5 currents are elicited by a series of depolarizing voltage steps from a holding potential of -80 mV. A typical voltage protocol would be steps from -40 mV to +60 mV in 10 mV increments for a duration of 500 ms.
-
Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
4. Data Analysis:
-
The peak outward current at a specific voltage (e.g., +40 mV) is measured before and after the application of the test compound.
-
The percentage of current inhibition is calculated for each compound concentration.
-
The concentration-response data is then fitted to the Hill equation to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway: Inhibition of Kv1.5 Potassium Channel
Caption: this compound blocks the open state of the Kv1.5 channel, inhibiting K+ efflux and delaying cell repolarization.
Experimental Workflow: Kv1.5 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on the Kv1.5 potassium channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. DDO-02005 | TargetMol [targetmol.com]
- 4. Comparison of potent Kv1.5 potassium channel inhibitors reveals the molecular basis for blocking kinetics and binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Open channel block of Kv1.5 channels by HMQ1611 [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of DDO-02001: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling DDO-02001, a moderately potent inhibitor of the Kv1.5 potassium channel, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established best practices for the disposal of laboratory chemical waste provide a comprehensive framework for its safe management. This guide synthesizes these principles into a step-by-step procedure to ensure the safe and compliant disposal of this compound.
Core Principles of Chemical Waste Disposal
The responsible disposal of laboratory chemicals is predicated on a hierarchy of controls that prioritize safety and environmental protection. Key principles include the accurate identification and classification of waste, proper segregation to prevent hazardous reactions, the use of appropriate and correctly labeled containers, and adherence to institutional and regulatory guidelines.
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Classification:
The first crucial step is to classify this compound waste. As a solid chemical compound, it should be treated as hazardous chemical waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. It is essential to consult your institution's specific guidelines for chemical waste classification.
2. Waste Segregation:
Proper segregation is vital to prevent accidental and potentially dangerous chemical reactions.[2]
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated solid chemical waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution is considered hazardous waste. This liquid waste must be collected in a separate, compatible liquid waste container.
-
Avoid Mixing: Never mix this compound waste with other incompatible waste streams. For instance, do not combine it with acidic or basic waste unless the compatibility has been verified.[2]
3. Container Management:
The integrity of the waste container is paramount for safe storage and transport.
-
Compatibility: Use containers made of materials compatible with the chemical waste. For solid this compound, a securely sealed, robust plastic or glass container is appropriate. For solutions, ensure the container material will not react with the solvent.
-
Labeling: All waste containers must be clearly and accurately labeled.[3] The label should include:
-
The words "Hazardous Waste"[2]
-
The full chemical name: "this compound" or "N-(4-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide"
-
The primary hazard(s) associated with the compound (e.g., "Toxic," "Irritant"). In the absence of specific data for this compound, it is prudent to handle it with care, assuming potential toxicity.
-
The date when the waste was first added to the container.
-
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[2][4] This prevents the release of vapors and reduces the risk of spills.
4. Storage:
Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste, often referred to as a Satellite Accumulation Area (SAA).[2][4] This area should be away from general laboratory traffic and clearly marked.
5. Disposal and Pickup:
Do not dispose of this compound down the sink or in the regular trash.[5] Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting your EHS department to schedule a collection.
Summary of Disposal Considerations for this compound
| Consideration | Procedure | Rationale |
| Waste Classification | Treat as hazardous chemical waste. | Precautionary principle in the absence of specific SDS data. |
| Segregation | Collect solid and liquid waste in separate, designated containers.[2] | Prevents hazardous reactions and ensures proper disposal routing. |
| Container | Use chemically compatible, sealable containers. | Maintains integrity and prevents leaks or spills. |
| Labeling | Affix a "Hazardous Waste" label with the full chemical name and accumulation start date.[2][3] | Ensures clear identification and compliant handling. |
| Storage | Store in a designated Satellite Accumulation Area (SAA).[2][4] | Centralizes hazardous waste and minimizes exposure risks. |
| Final Disposal | Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. | Ensures compliant and environmentally sound disposal. |
Experimental Workflow for Safe Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated during laboratory experiments.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Handling Protocols for DDO-02001
Disclaimer: No specific Safety Data Sheet (SDS) for DDO-02001 was publicly available at the time of this document's creation. The following guidance is based on an analysis of safety data for structurally similar compounds, including arylmethylpiperidine and piperidine carboxamide derivatives. This information is intended to provide immediate, essential safety and logistical guidance. It is not a substitute for a formal risk assessment conducted by qualified safety professionals. Researchers, scientists, and drug development professionals must consult the chemical supplier's specific safety data and perform a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE) Recommendations
Based on the hazard profiles of analogous compounds, which suggest risks of skin, eye, and respiratory irritation, as well as potential harm if swallowed, the following personal protective equipment is recommended when handling this compound.[1][2][3][4][5] Quantitative data, such as glove breakthrough times, are not available and should be determined based on the specific solvents and conditions of use.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin Protection | Gloves: Wear appropriate chemical-resistant gloves.[1] The specific glove material should be selected based on the solvents being used and the duration of contact. Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1][4] If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[3] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[1] |
Procedural Workflow for Donning and Doffing PPE
The following diagrams and protocols outline the standardized procedures for putting on (donning) and taking off (doffing) personal protective equipment to ensure the safety of laboratory personnel. Adherence to these step-by-step workflows is critical to minimize the risk of contamination.
Donning PPE Workflow
Caption: Step-by-step procedure for correctly donning PPE.
Doffing PPE Workflow
Caption: Step-by-step procedure for safely removing PPE to prevent contamination.
Experimental Protocols
Donning Personal Protective Equipment:
-
Hand Hygiene: Before putting on any PPE, thoroughly wash your hands with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a lab coat or gown, ensuring it fully covers your torso and that the sleeves are at full length. Fasten it securely.
-
Mask or Respirator: Secure the ties or elastic bands of the mask or respirator so that it fits snugly over your nose and mouth.
-
Goggles or Face Shield: Put on your eye and face protection, adjusting it for a secure and comfortable fit.
-
Gloves: Don your gloves last, pulling them on so that they cover the cuffs of your gown.
Doffing Personal Protective Equipment:
-
Gloves: Remove your gloves first, being careful not to touch the outside of the gloves with your bare hands. Peel one glove off by grasping the outside near the cuff, then use the inside-out glove to slide under the cuff of the other glove and peel it off.
-
Goggles or Face Shield: Remove your eye and face protection from the back by lifting the strap over your head.
-
Gown: Unfasten your gown and remove it by folding it inward, touching only the inside surfaces, and roll it into a bundle for disposal.
-
Mask or Respirator: Remove your mask or respirator from behind, touching only the straps or ties.
-
Hand Hygiene: After all PPE has been removed, immediately and thoroughly wash your hands with soap and water or use an alcohol-based hand sanitizer.
Disposal Plan
All disposable personal protective equipment, including gloves, gowns, and masks, that has been in contact with this compound should be considered chemical waste.
-
Contaminated PPE: Place all used disposable PPE in a designated, clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste according to your institution's and local environmental regulations. Do not discard contaminated PPE in regular trash receptacles.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
